Butyl decanoate
Description
an unbranched, saturated, aliphatic monoeste
Properties
IUPAC Name |
butyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-3-5-7-8-9-10-11-12-14(15)16-13-6-4-2/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNCNTSXSYXHOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067565 | |
| Record name | Butyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30673-36-0 | |
| Record name | Butyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30673-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic acid, butyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64W3201R25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Butyl Decanoate from Decanoic Acid and Butanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for producing butyl decanoate, an ester of significant interest in the pharmaceutical and flavor industries. The synthesis commencing from decanoic acid and butanol is explored in detail, covering three principal methodologies: direct acid-catalyzed esterification (Fischer esterification), enzymatic synthesis, and a two-step process via decanoyl chloride. This document furnishes detailed experimental protocols, comparative analysis of reaction parameters, and quantitative data to aid researchers in the selection and optimization of the most suitable synthetic strategy. Furthermore, this guide includes methods for the purification and characterization of the final product.
Introduction
This compound (C₁₄H₂₈O₂), also known as butyl caprate, is a fatty acid ester recognized for its pleasant, fruity aroma.[1] Beyond its application as a flavoring and fragrance agent, it serves as a valuable intermediate and model compound in organic synthesis and drug development.[1][2] Its synthesis from readily available precursors, decanoic acid and butanol, can be accomplished through several pathways, each offering distinct advantages and disadvantages concerning yield, reaction conditions, and environmental impact. This guide will delve into the core methodologies for this transformation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₈O₂ | [1][3] |
| Molecular Weight | 228.37 g/mol | |
| CAS Number | 30673-36-0 | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 274-275 °C at 760 mmHg | |
| Density | 0.858-0.864 g/mL at 25 °C | |
| Refractive Index | 1.427-1.433 at 20 °C | |
| Solubility | Insoluble in water; soluble in alcohol |
Synthetic Methodologies
The synthesis of this compound from decanoic acid and butanol is primarily achieved through three distinct routes. The following sections provide a detailed examination of each method, including reaction mechanisms, comparative data, and experimental protocols.
Direct Synthesis: Fischer Esterification
Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This equilibrium-driven reaction necessitates strategies to shift the equilibrium towards the product, such as using an excess of one reactant or removing the water formed during the reaction.
The synthesis of this compound via Fischer esterification proceeds as follows:
The choice of acid catalyst significantly impacts the reaction rate, yield, and ease of purification.
| Catalyst | Reactant Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Sulfuric Acid (H₂SO₄) | 1:1.5 | 80 | 4-6 | >90 | |
| Amberlyst-15 | 1:3 | 90 | 8 | ~97 |
Note: Yields are highly dependent on efficient water removal.
Protocol 3.1.3.1: Synthesis using Sulfuric Acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine decanoic acid (1.0 eq), butanol (1.5 eq), and toluene (as a co-solvent to aid in azeotropic water removal).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirred reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
-
Purification: Purify the crude product by vacuum distillation.
Protocol 3.1.3.2: Synthesis using Amberlyst-15
-
Catalyst Preparation: Wash Amberlyst-15 resin with methanol and dry under vacuum before use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine decanoic acid (1.0 eq), butanol (3.0 eq), and the pre-treated Amberlyst-15 resin (10-15% by weight of decanoic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring for 8-10 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-15 resin. The resin can be washed with butanol and dried for reuse.
-
Remove the excess butanol from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic phase under reduced pressure. Further purification can be achieved by vacuum distillation.
Enzymatic Synthesis
Enzymatic esterification offers a green alternative to acid catalysis, proceeding under milder conditions with high selectivity. Lipases, particularly Candida antarctica lipase B (CALB), are effective biocatalysts for this transformation.
| Enzyme | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Solvent | Reaction Time (h) | Conversion/Yield (%) | Reference(s) |
| Immobilized Candida antarctica Lipase B (Novozym 435) | 1:1 | 45-60 | Solvent-free or Hexane | 6-24 | 87-99 |
Protocol 3.2.3.1: Enzymatic Synthesis in a Solvent-Free System
-
Reaction Setup: In a temperature-controlled shaker, combine decanoic acid (1.0 eq) and butanol (1.0 eq).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym 435) at a loading of 5-10% (w/w) of the total reactants.
-
Reaction: Incubate the mixture at 55 °C with constant agitation (e.g., 200 rpm) for 24 hours. To drive the equilibrium, the reaction can be conducted under vacuum to remove the water formed.
-
Work-up:
-
Filter the reaction mixture to recover the immobilized enzyme, which can be washed and reused.
-
The filtrate contains the product, unreacted starting materials, and by-products.
-
-
Purification: The product can be purified by vacuum distillation.
Two-Step Synthesis via Decanoyl Chloride
This method involves the conversion of decanoic acid to a more reactive acyl chloride intermediate, which then readily reacts with butanol to form the ester. This approach is often faster and can achieve higher yields, but it involves the use of hazardous reagents.
Protocol 3.3.2.1: Preparation of Decanoyl Chloride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), place decanoic acid (1.0 eq).
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the decanoic acid at room temperature.
-
Reaction: Gently heat the mixture to reflux (approximately 80 °C) for 1-2 hours, or until the evolution of gas ceases.
-
Purification: Remove the excess thionyl chloride by distillation (at atmospheric pressure), followed by vacuum distillation of the residue to obtain pure decanoyl chloride.
Protocol 3.3.2.2: Synthesis of this compound from Decanoyl Chloride
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butanol (1.0 eq) and pyridine (1.1 eq) in an anhydrous solvent such as dichloromethane or diethyl ether. Cool the flask in an ice bath.
-
Reagent Addition: Add a solution of decanoyl chloride (1.0 eq) in the same anhydrous solvent dropwise from the dropping funnel to the stirred, cooled solution of butanol and pyridine.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Filter and concentrate the organic phase under reduced pressure. The crude product can be further purified by vacuum distillation.
Purification and Characterization
Independent of the synthetic route, the final product requires purification and its identity and purity confirmed through analytical techniques.
Purification
Vacuum distillation is the most common method for purifying this compound. The product is a high-boiling liquid, and distillation under reduced pressure prevents decomposition.
-
Boiling Point: Approximately 123 °C at 4 mmHg.
Characterization
1H and 13C NMR are powerful tools for the structural elucidation of this compound.
1H NMR (CDCl₃, 300 MHz):
-
δ 4.07 (t, 2H, -O-CH ₂-)
-
δ 2.28 (t, 2H, -C(=O)-CH ₂-)
-
δ 1.65-1.55 (m, 2H)
-
δ 1.45-1.20 (m, 16H)
-
δ 0.93 (t, 3H, -CH₂-CH ₃)
-
δ 0.88 (t, 3H, -CH₂-CH ₃)
13C NMR (CDCl₃, 75 MHz):
-
δ 174.0 (-C =O)
-
δ 64.2 (-O-C H₂-)
-
δ 34.4, 31.9, 30.7, 29.5, 29.3, 29.2, 25.0, 22.7, 19.2, 14.1, 13.7 (Aliphatic carbons)
IR spectroscopy is used to identify the key functional groups in the molecule.
| Wavenumber (cm⁻¹) | Vibration |
| ~1740 | C=O stretch (ester) |
| ~1170 | C-O stretch (ester) |
| 2950-2850 | C-H stretch (aliphatic) |
Conclusion
The synthesis of this compound from decanoic acid and butanol can be effectively achieved through several methods. The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including desired yield, purity, scalability, and environmental considerations.
-
Fischer esterification with a strong acid catalyst offers high yields and is suitable for large-scale production, though it requires careful purification. The use of a solid acid catalyst like Amberlyst-15 simplifies catalyst removal and recycling.
-
Enzymatic synthesis provides a green and highly selective alternative, operating under mild conditions, which is particularly advantageous for the synthesis of sensitive compounds.
-
The two-step synthesis via decanoyl chloride is a rapid and high-yielding method, but the use of hazardous reagents necessitates careful handling and waste disposal.
This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize and characterize this compound for their specific applications.
References
Thermodynamic Properties of Butyl Decanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl decanoate (C₁₄H₂₈O₂), also known as butyl caprate, is an ester recognized for its characteristic fruity aroma.[1] It is found in various fruits and is utilized as a flavoring agent.[1] Beyond its applications in the food and fragrance industries, this compound serves as a valuable compound in scientific research, particularly in the study of esterification reactions and biocatalytic processes.[1] This technical guide provides a comprehensive overview of the core thermodynamic properties of this compound, detailed experimental protocols for their determination, and visualizations of its primary synthesis pathways.
Core Thermodynamic and Physical Properties
The thermodynamic and physical properties of this compound are crucial for its application in various scientific and industrial processes. A summary of these properties is presented below, compiled from various sources.
| Property | Value | Conditions |
| Molecular Weight | 228.37 g/mol | |
| Boiling Point | 274.00 to 275.00 °C | @ 760.00 mmHg[2][3] |
| 123 °C | @ 4 mmHg | |
| Melting Point | Not specified | |
| Density | 0.86 g/mL | @ 20 °C |
| 0.85800 to 0.86400 g/cm³ | @ 25.00 °C | |
| 0.861 g/mL | ||
| Refractive Index | 1.430 | n20/D |
| 1.42700 to 1.43300 | @ 20.00 °C | |
| Vapor Pressure | 0.005000 mmHg | @ 25.00 °C (estimated) |
| Flash Point | 136 °C | |
| 120.00 °C | (TCC) | |
| Solubility | Soluble in alcohol. Insoluble in water. | |
| 0.3631 mg/L in water | @ 25 °C (estimated) | |
| LogP (o/w) | 5.880 | (estimated) |
Synthesis of this compound
This compound can be synthesized through two primary methods: acid-catalyzed Fischer esterification and enzymatic synthesis.
Acid-Catalyzed Fischer Esterification
This common method involves the reaction of decanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester and water.
Enzymatic Synthesis
An alternative, greener approach utilizes lipases as biocatalysts for the transesterification of fats or oils containing decanoic acid with butanol. This method operates under milder conditions and can offer higher selectivity.
Experimental Protocols
Accurate determination of thermodynamic properties is essential for the reliable application of this compound in research and development. The following are detailed methodologies for key experiments.
Determination of Boiling Point (Thiele Tube Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for this measurement.
-
Sample Preparation : A small amount of this compound is placed in a small test tube. An inverted capillary tube, sealed at one end, is then placed inside the test tube containing the sample.
-
Apparatus Setup : The test tube assembly is attached to a thermometer. The entire setup is then immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating : The Thiele tube is gently heated. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
-
Observation : Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.
-
Boiling Point Determination : The liquid in the Thiele tube is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid is just about to be drawn back into the capillary tube.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance. A pycnometer, a flask with a precisely known volume, is used for accurate density measurements.
-
Preparation : A clean and dry pycnometer is weighed accurately.
-
Sample Filling : The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Weighing : The filled pycnometer is weighed.
-
Calculation : The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Viscosity (Rotational Viscometer)
Viscosity measures a fluid's resistance to flow. A rotational viscometer is a common instrument for this purpose.
-
Instrument Setup : The rotational viscometer is calibrated according to the manufacturer's instructions. A suitable spindle is selected based on the expected viscosity of this compound.
-
Sample Preparation : A sample of this compound is placed in a container, and the temperature is controlled to the desired value.
-
Measurement : The spindle is immersed in the liquid to the specified depth. The motor is started, and the spindle rotates at a constant speed.
-
Data Acquisition : The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid. This torque reading is then converted to a viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).
Determination of Specific Heat Capacity (Method of Mixtures)
Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. The method of mixtures in a calorimeter is a standard technique for its determination.
-
Calorimeter Preparation : A known mass of a liquid with a known specific heat capacity (e.g., water) is placed in a calorimeter. The initial temperature is recorded.
-
Sample Heating : A known mass of this compound is heated to a specific, higher temperature.
-
Mixing : The heated this compound is quickly transferred to the calorimeter containing the cooler liquid. The mixture is gently stirred, and the final equilibrium temperature is recorded.
-
Calculation : By applying the principle of conservation of energy (heat lost by the hot liquid equals the heat gained by the cooler liquid and the calorimeter), the specific heat capacity of this compound can be calculated.
Determination of Thermal Conductivity (Transient Hot Wire Method)
Thermal conductivity is the property of a material to conduct heat. The transient hot wire method is a precise technique for liquids.
-
Apparatus : The setup consists of a thin platinum wire submerged in the liquid sample. This wire acts as both a heating element and a resistance thermometer.
-
Measurement Principle : A step voltage is applied to the wire, causing its temperature to rise. The rate of this temperature increase is dependent on the thermal conductivity of the surrounding fluid.
-
Data Analysis : The change in the wire's resistance over time is measured, which corresponds to its temperature change. The thermal conductivity is then calculated from the transient temperature response of the wire.
Determination of Vapor Pressure (Static Method)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.
-
Sample Preparation : A sample of purified this compound is placed in a container connected to a pressure measurement device (manometer).
-
Evacuation : The container is evacuated to remove any foreign gases.
-
Equilibrium : The system is allowed to reach thermal and phase equilibrium at a controlled temperature.
-
Pressure Measurement : The pressure of the vapor phase in the container is measured at different temperatures to obtain the vapor pressure curve.
Conclusion
This technical guide provides a consolidated resource on the thermodynamic properties of this compound, catering to the needs of researchers and professionals in drug development and other scientific fields. The presented data, structured for clarity, along with detailed experimental protocols and visual workflows for synthesis, aims to facilitate a deeper understanding and more effective utilization of this compound in various applications. The methodologies described offer standardized approaches to verify and expand upon the existing knowledge of this compound's physical and chemical behavior.
References
A Technical Guide to the Solubility of Butyl Decanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl decanoate (CH₃(CH₂)₈COO(CH₂)₃CH₃), a butyl ester of the saturated fatty acid decanoic acid, is a compound of significant interest across various scientific and industrial domains. Its applications range from a flavoring agent in the food industry to a solvent and emollient in cosmetics and pharmaceutical formulations[1]. A fundamental understanding of its solubility in different organic solvents is crucial for its effective utilization in formulation development, chemical synthesis, and extraction processes. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for assessing its miscibility.
Core Concepts in this compound Solubility
The solubility of this compound is primarily governed by its molecular structure. The molecule possesses a long, non-polar ten-carbon acyl chain and a four-carbon butyl group, which contribute to its predominantly hydrophobic and non-polar character[2]. The ester functional group introduces a degree of polarity, allowing for dipole-dipole interactions. However, the influence of the long alkyl chains dominates, making this compound readily soluble in non-polar and moderately polar organic solvents, following the principle of "like dissolves like." Conversely, it exhibits very low solubility in highly polar solvents such as water.
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in publicly accessible literature. However, based on its chemical structure and information from various sources, a qualitative and estimated solubility profile can be presented. The following table summarizes the available solubility information for this compound.
| Solvent Classification | Solvent | Expected Solubility | Rationale & Citations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Explicitly stated as soluble in chemical databases.[3] |
| Polar Protic | Ethanol | Soluble | Generally reported as soluble in "alcohol."[4] The hydroxyl group of ethanol can interact with the ester group of this compound, and the ethyl chain has some affinity for the alkyl chains of the ester. |
| Methanol | Soluble | Similar to ethanol, though its higher polarity might slightly reduce solubility compared to ethanol. Generally soluble in "alcohol."[4] | |
| Water | Insoluble / Very Low | The dominant hydrophobic character of the long alkyl chains results in very poor water solubility. An estimated solubility is 0.3631 mg/L at 25 °C. | |
| Non-Polar Aprotic | Hexane | Soluble / Miscible | The non-polar nature of both hexane and the long alkyl chains of this compound leads to high solubility due to strong van der Waals forces. |
| Toluene | Soluble / Miscible | The non-polar aromatic ring of toluene interacts favorably with the non-polar alkyl chains of this compound. | |
| Polar Aprotic | Acetone | Soluble / Miscible | While possessing a polar carbonyl group, the overall character of acetone allows for the solubilization of long-chain esters. |
Experimental Protocols for Solubility Determination
The following section details generalized experimental methodologies for the determination of the solubility of a liquid solute like this compound in an organic solvent. These methods can be adapted to provide qualitative, semi-quantitative, and quantitative data.
Method 1: Visual Miscibility Assessment (Qualitative)
Objective: To quickly determine if this compound is miscible in a given solvent at a specific ratio.
Materials:
-
This compound
-
Solvent of interest
-
Glass vials with caps
-
Vortex mixer or magnetic stirrer
-
Calibrated pipettes
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination.
-
Initial Test: In a clear glass vial, add a known volume of the organic solvent (e.g., 1 mL).
-
To this, add an equal volume of this compound.
-
Cap the vial and vortex or stir the mixture vigorously for 1-2 minutes.
-
Allow the mixture to stand and observe.
-
Interpretation:
-
If the mixture remains a single, clear phase, the two liquids are considered miscible in that proportion.
-
If two distinct layers form, they are immiscible.
-
Method 2: Saturation Point Determination (Semi-Quantitative)
Objective: To determine the approximate saturation concentration of this compound in a solvent where it is not fully miscible.
Materials:
-
Same as Method 1
-
Constant temperature bath (e.g., 25 °C)
Procedure:
-
Setup: Place a vial containing a known volume of the solvent in a constant temperature bath to maintain a stable temperature.
-
Incremental Addition: Add small, known volumes of this compound to the solvent incrementally.
-
Mixing: After each addition, cap the vial and mix thoroughly until the this compound is completely dissolved.
-
Observation: Continue adding this compound until a slight, persistent cloudiness (turbidity) or the formation of a separate layer is observed, indicating that the saturation point has been reached.
-
Recording: Record the total volume of this compound added to reach saturation. This can be used to calculate an approximate solubility.
Method 3: Gravimetric Analysis (Quantitative)
Objective: To obtain a precise quantitative measurement of this compound solubility.
Materials:
-
Same as Method 2
-
Analytical balance
-
Evaporating dish
-
Oven or vacuum desiccator
Procedure:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest at a constant temperature, ensuring there is an excess of the solute. Allow the solution to equilibrate for an extended period (e.g., 24 hours) with continuous stirring.
-
Sample Collection: Carefully extract a known volume or mass of the clear, saturated supernatant, ensuring no undissolved this compound is transferred.
-
Solvent Evaporation: Transfer the collected supernatant to a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood, using a gentle stream of nitrogen or a rotary evaporator. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.
-
Residue Weighing: Once the solvent is completely removed, weigh the evaporating dish containing the this compound residue.
-
Calculation: The solubility can be calculated as follows:
-
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of dish)] / (Volume of supernatant in mL) * 100
-
Solubility ( g/100 g solvent) = [(Mass of dish + residue) - (Mass of dish)] / (Mass of solvent in supernatant) * 100
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.
References
Butyl Decanoate: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl decanoate (C₁₄H₂₈O₂), also known as butyl caprate, is the ester formed from the reaction of decanoic acid and butanol.[1] This colorless liquid possesses a characteristic fruity odor, reminiscent of apple, pineapple, and apricot, which has led to its widespread use as a flavoring agent in the food industry.[2] Beyond its organoleptic properties, this compound's physicochemical characteristics, including its solvent and emollient properties, have established its utility in the cosmetics, personal care, and pharmaceutical industries.[2][3] This technical guide provides an in-depth review of the applications of this compound, with a focus on quantitative data, detailed experimental protocols, and an exploration of its potential interactions with biological signaling pathways relevant to drug development.
Physicochemical Properties and Quantitative Data
A thorough understanding of this compound's physical and chemical properties is essential for its application in various formulations. Key quantitative data are summarized in the tables below.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₈O₂ | [1] |
| Molecular Weight | 228.37 g/mol | |
| CAS Number | 30673-36-0 | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 123 °C at 4 mmHg; 274-275 °C at 760 mmHg | |
| Density | 0.86 g/mL at 20 °C | |
| Refractive Index | 1.42700 to 1.43300 at 20 °C | |
| Flash Point | 136 °C (248 °F) | |
| Solubility | Soluble in alcohol and DMSO; Insoluble in water |
Table 1: Physical and Chemical Properties of this compound. This table summarizes the key physical and chemical characteristics of this compound.
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products | 7.0 | 35.0 |
| Fats and oils | 5.0 | 25.0 |
| Edible ices | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Ready-to-eat savories | 20.0 | 100.0 |
| Composite foods | 5.0 | 25.0 |
Table 2: Usage Levels of this compound as a Flavoring Agent in Various Food Categories. This table outlines the typical and maximum reported usage levels of this compound in the food industry.
Applications of this compound
Food Industry
Due to its pleasant fruity aroma, this compound is primarily used as a flavoring agent in a wide array of food products, including baked goods, candies, and beverages, to enhance their flavor profiles.
Cosmetics and Personal Care
In the cosmetics and personal care industry, this compound functions as an emollient and fragrance ingredient. It imparts a smooth texture and a pleasant scent to products such as lotions, creams, and perfumes.
Pharmaceutical Industry
This compound's properties as a solvent and its potential to enhance skin penetration make it a compound of interest for pharmaceutical formulations, particularly in topical and transdermal drug delivery systems.
-
Solvent and Carrier: It can be utilized as a solvent or carrier for active pharmaceutical ingredients (APIs) in various drug formulations. For instance, fatty acid esters are explored as solvents for corticosteroids to improve their dissolution in topical preparations.
-
Penetration Enhancer: While direct studies on this compound are limited, related long-chain fatty acid esters are known to act as skin penetration enhancers. They are thought to function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability to drugs. This disruption can facilitate the passage of APIs into deeper skin layers and the systemic circulation.
Industrial Applications
This compound is considered a biodegradable and non-hazardous alternative to certain toxic solvents used in industrial processes. One notable application is in tissue processing and dewaxing in histology, where it can replace hazardous compounds without compromising the morphology or staining characteristics of tissue sections.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources to offer comprehensive guidance.
Synthesis of this compound
1. Acid-Catalyzed Esterification (Fischer Esterification)
This method involves the reaction of decanoic acid with butanol in the presence of a strong acid catalyst.
-
Materials:
-
Decanoic acid
-
n-Butanol (in excess, can also serve as the solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, Dean-Stark trap (optional for water removal)
-
-
Procedure:
-
To a round-bottom flask, add decanoic acid and an excess of n-butanol (e.g., a 3:1 molar ratio of butanol to decanoic acid).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 ml for a small-scale reaction).
-
Set up the apparatus for reflux. A Dean-Stark trap can be included to remove the water formed during the reaction and drive the equilibrium towards the product.
-
Heat the mixture to reflux and maintain for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic phase sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Caption: Fischer-Speier esterification of decanoic acid and butanol.
2. Lipase-Catalyzed Enzymatic Synthesis
This biocatalytic approach offers a greener alternative, proceeding under milder conditions with high specificity.
-
Materials:
-
Decanoic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous heptane or a solvent-free system
-
Activated molecular sieves (3Å or 4Å)
-
Orbital shaker incubator
-
Screw-capped flask
-
-
Procedure:
-
In a screw-capped flask, dissolve decanoic acid and n-butanol in anhydrous heptane. A typical starting point is a 1:1 to 1:3 molar ratio of acid to alcohol. Alternatively, the reaction can be performed in a solvent-free system.
-
Add the immobilized lipase to the reaction mixture. A common enzyme loading is 5-10% (w/w) of the total substrate weight.
-
To drive the equilibrium towards ester formation, add activated molecular sieves (approximately 20 g/L) to adsorb the water produced.
-
Seal the flask and place it in an orbital shaker incubator. Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation (e.g., 150-200 rpm).
-
Monitor the progress of the reaction periodically by withdrawing small aliquots and analyzing the consumption of decanoic acid by titration with a standard NaOH solution or the formation of this compound by GC.
-
Once the desired conversion is reached, terminate the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed and potentially reused.
-
The solvent (if used) can be removed under reduced pressure to yield the crude product.
-
References
Butyl Decanoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for butyl decanoate, a fatty acid ester used in various research and development applications. This document outlines the physical and chemical properties, potential hazards, handling procedures, and emergency protocols associated with this compound.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O₂ | [1](2) |
| Molecular Weight | 228.37 g/mol | [1](2) |
| Appearance | Colorless to almost colorless liquid | [1][3][4](2) |
| Boiling Point | Approximately 123 °C at 4 mmHg; 274-275 °C at 760 mmHg | (2) |
| Flash Point | 120 °C (248 °F) TCC; 136 °C | (2) |
| Density | Approximately 0.86 g/mL at 20 °C; 0.858 to 0.864 g/mL at 25 °C | (2) |
| Solubility | Insoluble in water; Soluble in alcohol. | |
| Refractive Index | Approximately 1.43 at 20 °C; 1.427 to 1.433 at 20 °C | (2) |
| Vapor Pressure | 0.005 mmHg at 25 °C (estimated) | (5) |
Hazard Identification and GHS Classification
According to aggregated data from multiple sources provided to the European Chemicals Agency (ECHA), this compound does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, some sources suggest it may cause skin and eye irritation upon contact. Therefore, it is prudent to handle it with appropriate care.
GHS Hazard Pictograms and Statements
As this compound is not classified as hazardous, there are no mandatory GHS pictograms or hazard statements. However, for substances with the potential for mild irritation, the following pictogram is often used as a precautionary measure.
Caption: Precautionary GHS pictogram for potential irritants.
First-Aid Measures
In the event of exposure to this compound, the following first-aid measures should be taken:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air and ensure they are comfortable for breathing. If the person feels unwell, seek medical advice. |
| Skin Contact | Remove all contaminated clothing immediately. Rinse the affected skin area well with water. If skin irritation or a rash occurs, seek medical advice. |
| Eye Contact | Rinse the eyes cautiously with water for several minutes. If contact lenses are present and easy to remove, take them out. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse the mouth with water. Seek medical advice or attention. |
Firefighting Measures
| Aspect | Recommendations |
| Suitable Extinguishing Media | Use water spray, dry powder, foam, or carbon dioxide. |
| Specific Hazards | The product is not considered to be reactive under normal conditions. |
| Protective Equipment | Firefighters should wear self-contained breathing apparatus and complete protective clothing. |
Accidental Release Measures
A systematic approach is crucial when dealing with a chemical spill. The following workflow outlines the general procedure for cleaning up a this compound spill.
References
An In-depth Technical Guide to Butyl Decanoate
This technical guide provides a comprehensive overview of Butyl decanoate, including its chemical identity, physicochemical properties, synthesis, and key applications relevant to scientific research and development. The information is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines.
Chemical Identity
IUPAC Name: this compound[1]
Synonyms: A comprehensive list of synonyms for this compound is provided below.
| Synonym |
| Butyl caprate |
| Decanoic acid, butyl ester |
| n-butyl decanoate |
| CAPRIC ACID-N-BUTYL ESTER |
| DECANOIC ACID-N-BUTYL ESTER |
| N-DECANOIC ACID N-BUTYL ESTER |
| decanoicacid,butylester |
| AI 3-33573b |
| Ai3-33573 |
| N-BUTYL N-DECANOATE |
Physicochemical Properties
This compound is a colorless liquid characterized by a fruity aroma. It is an ester formed from butanol and decanoic acid. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₂₈O₂ |
| Molecular Weight | 228.37 g/mol |
| CAS Number | 30673-36-0 |
| Density | 0.86 g/mL at 20 °C |
| Boiling Point | 123 °C at 4 mmHg |
| Refractive Index | n20/D 1.430 |
| Flash Point | >110 °C |
| Solubility | Insoluble in water; Soluble in alcohol and DMSO. |
| Appearance | Colorless to pale yellow liquid. |
Experimental Protocols
Synthesis of this compound via Fisher Esterification
This compound is commonly synthesized through the Fisher esterification of decanoic acid with butanol, using a strong acid catalyst.
Materials:
-
Decanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine decanoic acid and an excess of n-butanol (typically 2-3 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with:
-
Water to remove excess butanol and some of the acid.
-
Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst.
-
Brine to remove any remaining water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude ester can be purified by vacuum distillation to obtain the final product.
Use of this compound as a Clearing Agent in Tissue Processing
This compound can be used as a less toxic substitute for xylene in the clearing step of paraffin wax embedding for histological studies. It is biodegradable and poses no significant health hazards, making it a safer alternative in the laboratory.
Principle: The clearing agent displaces the dehydrating agent (typically ethanol) from the tissue, making the tissue receptive to infiltration by molten paraffin wax.
Protocol Outline:
-
Dehydration: Following fixation, dehydrate the tissue specimens through a graded series of ethanol solutions (e.g., 70%, 80%, 95%, and 100%).
-
Clearing:
-
Transfer the dehydrated tissue from absolute ethanol to a solution of this compound. Two changes of this compound are recommended to ensure complete removal of ethanol.
-
The duration of this step will depend on the tissue size and type but is typically in the range of 1-2 hours for each change.
-
-
Infiltration:
-
Transfer the cleared tissue to a mixture of this compound and paraffin wax (1:1) in a paraffin oven.
-
Subsequently, transfer the tissue through two to three changes of pure molten paraffin wax to ensure complete infiltration.
-
-
Embedding: Embed the infiltrated tissue in a paraffin block for sectioning.
Use of this compound as an Internal Standard in Gas Chromatography
This compound can be employed as an internal standard (IS) in gas chromatography (GC) for the quantification of other non-polar to semi-polar analytes, particularly other fatty acid esters.
Principle: An internal standard is a compound added to a sample in a known concentration to facilitate the quantification of an analyte. It helps to correct for variations in injection volume and instrument response.
Protocol Outline:
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Sample and Calibration Standard Preparation:
-
To each sample and calibration standard, add a precise volume of the this compound internal standard stock solution to achieve a consistent final concentration.
-
-
GC-MS Analysis: Analyze the samples and calibration standards using a gas chromatograph coupled with a mass spectrometer (GC-MS). The specific parameters for the GC method (e.g., column type, temperature program, and carrier gas flow rate) will need to be optimized for the specific analytes of interest.
-
Quantification: The concentration of the analyte in the samples is determined by comparing the ratio of the analyte peak area to the internal standard peak area against a calibration curve.
Toxicity and Safety
The available toxicological data for this compound is limited. It is generally considered to have low toxicity.
| Toxicity Endpoint | Value |
| Oral LD50 (Rat) | Not available |
| Dermal LD50 (Rabbit) | Not available |
| Inhalation LC50 (Rat) | Not available |
According to the European Food Safety Authority (EFSA), this compound has been evaluated as a flavouring agent, with studies on subacute, subchronic, chronic, and developmental toxicity being considered. It is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Standard laboratory safety precautions, such as wearing gloves and eye protection, should be observed when handling this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Methodological & Application
Application Notes: Enzymatic Synthesis of Butyl Decanoate Using Lipase Catalyst
Introduction
Butyl decanoate is a fatty acid ester with applications in the flavor, fragrance, and cosmetic industries, valued for its fruity and waxy aroma.[1] Traditionally synthesized through chemical methods that often require harsh conditions and corrosive acid catalysts, the enzymatic synthesis of this compound offers a sustainable and highly selective alternative.[2][3] This biocatalytic approach, utilizing lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3), operates under mild reaction conditions, reduces the formation of byproducts, and enhances product purity.[1][2] Immobilized lipases, such as Novozym® 435 from Candida antarctica, are particularly effective for this esterification, offering high stability and reusability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental methodology, optimal reaction parameters, and analytical techniques for the lipase-catalyzed synthesis of this compound.
Reaction Pathway and Mechanism
The enzymatic synthesis of this compound is a condensation reaction between decanoic acid and n-butanol, which results in the formation of the ester and a water molecule. Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. In this mechanism, the lipase first interacts with the acyl donor (decanoic acid) to form a covalent acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (n-butanol) binds to this intermediate, and the acyl group is transferred to the alcohol, forming this compound and regenerating the free enzyme.
References
Application Notes and Protocols for the Acid-Catalyzed Esterification of Butyl Decanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of butyl decanoate via acid-catalyzed esterification, a process also known as Fischer esterification. This compound, an ester with a characteristic fruity odor, finds applications in the flavor, fragrance, and pharmaceutical industries, where it can be used as a flavoring agent, fragrance component, or a specialty solvent in drug formulations.[1][2][3]
The synthesis involves the reaction of decanoic acid with butanol in the presence of a strong acid catalyst, typically sulfuric acid.[1][4] The reaction is reversible, and strategies to drive the equilibrium toward the formation of the ester product are discussed.
Reaction Mechanism and Key Parameters
The acid-catalyzed esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
Several parameters significantly influence the yield and rate of the reaction:
-
Temperature: Optimal temperatures typically range from 60 to 80°C. Higher temperatures increase the reaction rate but may lead to side reactions.
-
Molar Ratio of Reactants: Using an excess of one reactant, usually the less expensive alcohol (butanol), shifts the equilibrium towards the product, increasing the yield.
-
Catalyst: Strong mineral acids like sulfuric acid are common catalysts. Other catalysts such as p-toluenesulfonic acid can also be used.
-
Water Removal: As water is a byproduct of the reaction, its removal drives the equilibrium towards the formation of the ester, thereby increasing the yield to over 90%. This can be achieved through methods like azeotropic distillation using a Dean-Stark apparatus or by using drying agents like molecular sieves.
Quantitative Data Summary
The following table summarizes the quantitative data for the acid-catalyzed synthesis of this compound and similar esterifications.
| Parameter | Value/Range | Catalyst | Reactants | Yield | Reference |
| Temperature | 60–80°C | Sulfuric Acid | Decanoic Acid, Butanol | >90% (with water removal) | |
| Reaction Time | 4–6 hours | Acid Catalyst | Decanoic Acid, Butanol | >90% | |
| Molar Ratio | 1:1 (Butanol:Fatty Acids) | Not specified | Fatty Acids, Butanol | Optimal at 40-60°C | |
| Yield | 60-90% | Strong Acid | Dodecanoic Acid, 2-methylbutanol | Not specified |
Experimental Protocol
This protocol details the laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials and Equipment:
-
Decanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether or ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine decanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio of acid to alcohol).
-
With gentle stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid).
-
-
Reflux:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. The optimal temperature is typically between 60-80°C.
-
Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water to remove the excess butanol and some of the acid.
-
Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid. Caution: CO₂ gas will be evolved, so vent the separatory funnel frequently. Check the aqueous layer with pH paper to ensure it is basic.
-
Brine to remove the bulk of the dissolved water.
-
-
-
Drying and Solvent Removal:
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification:
-
The crude ester can be purified by vacuum distillation to obtain the final, pure product.
-
Visualizations
Experimental Workflow for Acid-Catalyzed Esterification of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Signaling Pathway: Mechanism of Acid-Catalyzed Esterification
Caption: The mechanism of Fischer esterification showing the key chemical transformations.
References
Gas chromatography-mass spectrometry (GC-MS) analysis of Butyl decanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of Butyl decanoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a fatty acid ester, finds applications in the flavor and fragrance industry and may be analyzed in various matrices.[1][2][3] This document provides a robust methodology for sample preparation, instrument parameters, and data analysis, intended for use in research, quality control, and drug development settings.
Introduction
This compound (C14H28O2), also known as butyl caprate, is an ester recognized for its fruity aroma.[1] Accurate and reliable quantification of this compound is essential for quality control in industries where it is used as a flavoring or fragrance agent. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] Its high sensitivity and the structural information provided by the mass spectrometer make it an ideal tool for analyzing such compounds in complex mixtures. This application note presents a validated starting method for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline for the extraction of this compound from a liquid matrix (e.g., a beverage). The choice of extraction solvent may need to be optimized depending on the sample matrix.
Materials:
-
Sample containing this compound
-
Hexane (GC grade)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Glass vials with PTFE-lined caps
-
Pipettes
-
Vortex mixer
Protocol:
-
Pipette a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.
-
Add an equal volume of hexane to the separatory funnel.
-
To facilitate phase separation, add a small amount of brine solution (e.g., 2 mL).
-
Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for at least 5 minutes. The upper layer will be the organic phase containing the this compound.
-
Carefully drain and discard the lower aqueous layer.
-
Collect the upper organic (hexane) layer into a clean glass beaker.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water. Gently swirl and let it stand for 5 minutes.
-
Decant the dried hexane extract into a clean autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are suggested starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
Gas Chromatograph (GC) Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Oven Temperature Program | Initial temperature: 70°C, hold for 2 minutes. Ramp 1: Increase to 180°C at a rate of 10°C/min. Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes. |
| Transfer Line Temperature | 280°C |
Mass Spectrometer (MS) Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative data for this compound is summarized in the table below. The Kovats Retention Index is a useful parameter for compound identification across different systems. The characteristic ions can be used for identification in full scan mode and for quantification in SIM mode.
| Parameter | Value | Reference |
| Molecular Weight | 228.37 g/mol | |
| Kovats Retention Index (Standard non-polar column) | ~1570 - 1575 | |
| Characteristic Mass-to-Charge Ratios (m/z) and Relative Abundance | 56 (99.99), 173 (29.21), 57 (28.74), 60 (20.72), 155 (18.04) | |
| Limit of Detection (LOD) | Method Dependent | |
| Limit of Quantification (LOQ) | Method Dependent | |
| Linearity Range | Method Dependent |
Note: The Limit of Detection (LOD), Limit of Quantification (LOQ), and linearity are method-specific and must be determined during method validation for the specific matrix and instrumentation being used.
Mandatory Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Conclusion
The described method for sample preparation and GC-MS analysis provides a robust framework for the accurate and sensitive quantification of this compound. The provided instrumental parameters can serve as a starting point for method development and validation. The visualization of the experimental workflow further aids in the understanding and implementation of this analytical procedure. Researchers, scientists, and drug development professionals can adapt this protocol to suit their specific analytical needs and sample matrices.
References
Application Notes and Protocols for Butyl Decanoate as a Flavoring Agent in Food Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl decanoate (CAS No: 30673-36-0) is a fatty acid ester known for its characteristic fruity and waxy aroma, often described as having notes of apricot, pineapple, and apple.[1] As a flavoring agent, it is utilized in a variety of food products to impart or enhance these desirable flavor profiles. This compound is generally recognized as safe (GRAS) for its intended use as a flavoring substance by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA). This document provides detailed application notes and experimental protocols for the use and analysis of this compound in food science research and development.
Physicochemical Properties and Regulatory Information
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₈O₂ | [2] |
| Molecular Weight | 228.37 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor Profile | Fruity, waxy, apricot, pineapple, apple | [1] |
| Boiling Point | 123 °C at 4 mmHg | |
| Specific Gravity | ~0.86 g/mL at 20°C | |
| Solubility | Soluble in alcohol; insoluble in water | |
| FEMA Number | Not explicitly assigned, but falls under a group of related esters. | |
| JECFA Number | Not explicitly assigned. | |
| GRAS Status | Generally Recognized as Safe as a flavoring ingredient. |
Applications in Food Products
This compound is incorporated into a wide range of food products to provide a fruity and fatty flavor profile. The typical usage levels vary depending on the food matrix and the desired flavor intensity.
| Food Category | Typical Usage Level (mg/kg) | Maximum Usage Level (mg/kg) | Reference |
| Dairy products (excluding category 02.0) | 7.0 | 35.0 | |
| Fats and oils, and fat emulsions | 5.0 | 25.0 | |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 | |
| Processed fruit | 7.0 | 35.0 | |
| Bakery wares | 10.0 | 50.0 | |
| Cereals and cereal products | 5.0 | 25.0 | |
| Meat and meat products | 2.0 | 10.0 | |
| Fish and fish products | 2.0 | 10.0 | |
| Salts, spices, soups, sauces, salads, protein products | 5.0 | 25.0 | |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 | |
| Non-alcoholic beverages | 5.0 | 25.0 | |
| Alcoholic beverages | 10.0 | 50.0 | |
| Ready-to-eat savories | 20.0 | 100.0 | |
| Composite foods | 5.0 | 25.0 |
Experimental Protocols
Protocol 1: Determination of Sensory Threshold of this compound
This protocol is adapted from the ASTM E679-19 standard for determining odor and taste thresholds.
Objective: To determine the detection and recognition thresholds of this compound in a specific food matrix (e.g., water, sugar solution, or a neutral food base).
Materials:
-
This compound (high purity)
-
Deionized, odorless, and tasteless water (or other specified matrix)
-
Glass flasks and graduated cylinders
-
Micropipettes
-
Odor-free sample cups with lids, coded with random three-digit numbers
-
Panel of 15-20 trained sensory assessors, screened for their ability to detect and describe fruity and waxy aromas.
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1000 mg/L.
-
Ascending Concentration Series: Prepare a series of dilutions in the chosen matrix, starting from a concentration well below the expected threshold and increasing in logarithmic steps (e.g., 0.01, 0.1, 1, 10, 100 µg/L).
-
Sample Presentation (Forced-Choice Test):
-
For each concentration level, present three samples to each panelist: two blanks (matrix only) and one sample containing this compound.
-
The position of the spiked sample should be randomized for each set.
-
Instruct panelists to identify the "odd" sample.
-
-
Data Collection: Record whether the panelist correctly identified the sample containing this compound for each concentration level.
-
Threshold Calculation: The individual detection threshold is the lowest concentration at which the panelist correctly identifies the odd sample in a statistically significant number of trials (e.g., 3 out of 5 correct identifications). The group threshold is the geometric mean of the individual thresholds. The recognition threshold is determined by asking panelists to describe the flavor at concentrations above their detection threshold; the recognition threshold is the lowest concentration at which the flavor is correctly identified as fruity/waxy.
Caption: Workflow for Sensory Threshold Determination.
Protocol 2: Quantitative Analysis of this compound in a Beverage Matrix by GC-MS
This protocol provides a general framework for the quantification of this compound in a beverage using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately quantify the concentration of this compound in a liquid food matrix.
Materials:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
SPME (Solid Phase Microextraction) fibers (e.g., PDMS/DVB) or liquid-liquid extraction solvents (e.g., hexane)
-
Vials for sample and standard preparation
-
Internal standard (e.g., ethyl nonanoate or a similar ester not present in the sample)
-
This compound standard for calibration curve
-
Helium carrier gas
Procedure:
-
Sample Preparation (SPME):
-
Place a known volume of the beverage sample (e.g., 10 mL) into a headspace vial.
-
Add a known concentration of the internal standard.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the hot GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Set up a temperature program to separate the analytes (e.g., initial temperature 40°C, ramp to 250°C).
-
The mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Prepare a calibration curve by analyzing standard solutions of this compound with the internal standard at various concentrations.
-
Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Caption: Workflow for GC-MS Quantification of this compound.
Protocol 3: Stability Testing of this compound in a Food Matrix
This protocol outlines an accelerated shelf-life study to assess the stability of this compound in a food product.
Objective: To evaluate the degradation of this compound in a food matrix under accelerated storage conditions and predict its shelf-life.
Materials:
-
Food product spiked with a known concentration of this compound.
-
Environmental chambers with controlled temperature and humidity.
-
Analytical instrumentation for quantification (e.g., GC-MS as per Protocol 2).
-
Packaging material identical to the final product packaging.
Procedure:
-
Sample Preparation: Prepare a batch of the food product containing a known initial concentration of this compound. Package the product in its final packaging.
-
Storage Conditions: Store the samples in environmental chambers at a minimum of three different elevated temperatures (e.g., 25°C, 35°C, and 45°C) and controlled humidity.
-
Time Points: At regular intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition.
-
Analysis: Quantify the concentration of this compound in the samples at each time point using a validated analytical method like GC-MS.
-
Data Analysis:
-
For each temperature, plot the concentration of this compound versus time.
-
Determine the degradation kinetics (e.g., zero-order or first-order).
-
Use the Arrhenius equation to model the effect of temperature on the degradation rate constant.
-
Extrapolate the data to predict the shelf-life at normal storage conditions (e.g., 20°C).
-
Caption: Workflow for Accelerated Shelf-Life Testing.
Signaling Pathways in Flavor Perception
The perception of this compound is primarily through olfaction (smell). As a volatile ester, it interacts with olfactory receptors in the nasal cavity. While the specific receptors for this compound have not been definitively identified, the general mechanism of odor perception is well-understood. Additionally, as a fatty acid ester, there is a possibility of interaction with taste receptors that detect fatty acids.
General Olfactory Signaling Pathway
Odorant molecules like this compound bind to G-protein coupled receptors (GPCRs) on the cilia of olfactory sensory neurons. This binding event initiates a signal transduction cascade, leading to the depolarization of the neuron and the transmission of a signal to the olfactory bulb in the brain, where the odor is processed and perceived.
Caption: General Olfactory Signaling Pathway for Odorants.
Potential Fatty Acid Taste Perception
Recent research has identified G-protein coupled receptors, such as GPR40 and GPR120, and the transporter CD36 as playing a role in the taste perception of long-chain fatty acids. Given that this compound is an ester of a ten-carbon fatty acid (decanoic acid), it is plausible that its hydrolysis in the oral cavity could release decanoic acid, which may then be detected by these receptors, contributing to the overall flavor perception. Further research is needed to confirm this specific pathway for this compound.
Conclusion
This compound is a valuable flavoring agent in the food industry, contributing desirable fruity and waxy notes to a variety of products. The successful application of this ingredient relies on a thorough understanding of its properties, appropriate usage levels, and stability within different food matrices. The protocols provided in this document offer a framework for the sensory and analytical evaluation of this compound, enabling researchers and product developers to optimize its use and ensure product quality and consistency. Further investigation into the specific receptor interactions of this compound will provide deeper insights into its flavor perception and potential for novel applications.
References
Application of Butyl Decanoate in Cosmetic Formulations as an Emollient: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl decanoate is the ester of butyl alcohol and decanoic acid, functioning as a versatile emollient in cosmetic and personal care formulations.[1][2] Its chemical structure and physicochemical properties contribute to a desirable sensory profile and functional efficacy in skincare, haircare, and color cosmetics. This document provides detailed application notes, experimental protocols for its evaluation, and illustrative performance data based on emollients with similar characteristics, owing to the limited publicly available quantitative studies on this compound itself.
Physicochemical Properties
A thorough understanding of this compound's physical and chemical properties is fundamental to its successful incorporation into cosmetic formulations. These properties influence its spreadability, skin feel, and stability within a formulation.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| Synonyms | Butyl caprate, Decanoic acid, butyl ester | [3][4] |
| CAS Number | 30673-36-0 | |
| Molecular Formula | C14H28O2 | |
| Molecular Weight | 228.37 g/mol | |
| Appearance | Colorless to almost colorless liquid | |
| Boiling Point | 123 °C at 4 mmHg | |
| Specific Gravity | Approximately 0.86 at 20 °C | |
| Refractive Index | Approximately 1.43 | |
| Solubility | Insoluble in water; Soluble in oils and organic solvents |
Applications in Cosmetic Formulations
This compound's primary role in cosmetic formulations is that of an emollient, where it imparts a smooth and soft feel to the skin. Its moderate molecular weight and ester structure suggest it is a medium-spreading emollient, offering a balance between initial slip and a substantive after-feel.
-
Skincare: In creams, lotions, and serums, this compound can improve the sensory characteristics, reduce the greasy feel of heavier oils, and contribute to the overall moisturizing properties of the formulation.
-
Color Cosmetics: In foundations and lipsticks, it can aid in pigment dispersion and provide a smooth application.
-
Haircare: In conditioners and styling products, it can act as a conditioning agent, enhancing combability and shine.
-
Suncare: It can be used as a solvent for UV filters and improve the aesthetics of sunscreen formulations.
Illustrative Performance Data
Skin Hydration (Corneometry)
| Formulation | Concentration of Emollient (%) | Mean Change in Skin Hydration (Arbitrary Units) after 2 hours |
| Placebo (without emollient) | 0 | +5% |
| Formulation with Emollient | 5 | +25% |
| Formulation with Emollient | 10 | +40% |
Transepidermal Water Loss (TEWL)
| Formulation | Concentration of Emollient (%) | Mean Reduction in TEWL (g/m²/h) after 2 hours |
| Untreated Control | 0 | 0 |
| Placebo (without emollient) | 0 | -2% |
| Formulation with Emollient | 5 | -15% |
| Formulation with Emollient | 10 | -25% |
Sensory Panel Evaluation (10-point scale)
| Sensory Attribute | Formulation with 5% Emollient |
| Spreadability | 8.2 |
| Absorbency | 7.5 |
| Greasiness (inverse score) | 7.9 |
| Smoothness (after-feel) | 8.5 |
| Stickiness (inverse score) | 8.1 |
Experimental Protocols
The following are detailed protocols for evaluating the performance of this compound as an emollient in a cosmetic formulation.
Protocol 1: Evaluation of Skin Hydration using Corneometry
Objective: To quantify the effect of a formulation containing this compound on skin surface hydration.
Materials:
-
Corneometer®
-
Test formulation (e.g., O/W cream) with a specified concentration of this compound (e.g., 5% w/w).
-
Placebo formulation (identical to the test formulation but without this compound).
-
Healthy volunteers (n≥10) with dry to normal skin types.
Methodology:
-
Acclimatization: Volunteers acclimate in a controlled environment (temperature and humidity) for at least 20 minutes.
-
Baseline Measurement: Baseline skin hydration is measured on designated test areas on the volar forearm.
-
Product Application: A standardized amount of the test and placebo formulations are applied to the respective test areas.
-
Post-Application Measurements: Skin hydration is measured at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the test and placebo formulations. Statistical analysis is performed to determine the significance of the results.
Protocol 2: Evaluation of Transepidermal Water Loss (TEWL)
Objective: To assess the occlusive effect of a formulation containing this compound by measuring its impact on TEWL.
Materials:
-
Tewameter® or similar evaporimeter.
-
Test formulation (e.g., O/W cream) with a specified concentration of this compound (e.g., 5% w/w).
-
Placebo formulation.
-
Healthy volunteers (n≥10).
Methodology:
-
Acclimatization: Volunteers acclimate in a controlled environment for at least 20 minutes.
-
Baseline Measurement: Baseline TEWL is measured on designated test areas on the volar forearm.
-
Product Application: A standardized amount of the test and placebo formulations are applied.
-
Post-Application Measurements: TEWL is measured at specified time intervals (e.g., 1, 2, and 4 hours) after application.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated and compared between the test and placebo formulations.
Protocol 3: Sensory Panel Evaluation
Objective: To characterize the sensory profile of a formulation containing this compound.
Materials:
-
Test formulation with a specified concentration of this compound.
-
Reference formulations (e.g., a commercial product with a known sensory profile).
-
Trained sensory panel (n≥10).
-
Standardized evaluation forms.
Methodology:
-
Panelist Training: Ensure panelists are trained on the specific sensory attributes to be evaluated (e.g., spreadability, absorbency, greasiness, smoothness, stickiness).
-
Sample Presentation: Present the test and reference formulations to the panelists in a blinded and randomized order.
-
Evaluation: Panelists apply a standardized amount of each product to a designated area of their skin and evaluate the sensory attributes at different time points (e.g., during application, immediately after, and 5 minutes after).
-
Data Collection: Panelists rate each attribute on a predefined scale (e.g., a 10-point scale).
-
Data Analysis: The data is statistically analyzed to generate a sensory profile of the test formulation and compare it to the reference.
Safety and Regulatory Information
This compound is generally considered safe for use in cosmetic formulations. It has low toxicity and is biodegradable. As with any cosmetic ingredient, it is recommended to conduct appropriate safety and stability testing for the final formulation. It is advisable to handle this compound with care, as it may cause irritation to the skin and eyes upon direct contact.
Conclusion
This compound is a valuable emollient for cosmetic formulations, offering a pleasant sensory experience and contributing to the overall performance of skincare, haircare, and color cosmetic products. While specific performance data is limited, its physicochemical properties suggest it is a medium-spreading ester that can enhance the aesthetics of a wide range of formulations. The provided experimental protocols offer a framework for researchers and formulators to quantitatively and qualitatively assess the benefits of incorporating this compound into their product development.
References
Butyl Decanoate: A Biodegradable Solvent for Modern Tissue Processing
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of histology and pathology, the processing of tissue specimens for microscopic examination is a fundamental procedure. A critical step in this process is "clearing," where a solvent is used to remove the dehydrating agent (typically ethanol) and render the tissue transparent, preparing it for infiltration with an embedding medium like paraffin wax. For decades, xylene has been the clearing agent of choice. However, xylene is a hazardous chemical, posing significant health and environmental risks.
This document provides detailed application notes and protocols for the use of butyl decanoate as a safe, effective, and biodegradable alternative to xylene in tissue processing. This compound, a fatty acid ester, offers comparable, and in some cases superior, results to xylene without the associated hazards.[1][2] Its use aligns with the growing need for greener and safer laboratory practices.
Key Advantages of this compound
-
Enhanced Safety: this compound has a high flash point (136°C) and low vapor pressure, significantly reducing the risk of fire and inhalation exposure compared to xylene.[1] It is not classified as a hazardous substance, contributing to a safer working environment for laboratory personnel.[2][3]
-
Biodegradability: As a naturally derived ester, this compound is readily biodegradable, minimizing its environmental impact.
-
Excellent Performance: Studies have shown that this compound provides tissue section quality that is at least equal to that obtained with xylene. It effectively clears tissue without impairing morphology or subsequent staining characteristics.
-
Reduced Tissue Hardening: Unlike xylene, which can make tissues brittle with prolonged exposure, this compound is gentler on tissues, resulting in easier sectioning.
Physical and Chemical Properties
A clear understanding of this compound's properties is essential for its effective implementation in tissue processing protocols.
| Property | Value |
| Synonyms | Butyl caprate, Decanoic acid butyl ester |
| CAS Number | 30673-36-0 |
| Molecular Formula | C14H28O2 |
| Molecular Weight | 228.37 g/mol |
| Appearance | Colorless to almost colorless liquid |
| Boiling Point | Approx. 123°C at 4 mmHg |
| Flash Point | 136°C |
| Specific Gravity | Approx. 0.86 at 20°C |
| Refractive Index | Approx. 1.43 |
| Vapor Pressure | < 0.01 kPa at 20°C |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in tissue processing. It is recommended that laboratories validate and optimize these protocols for their specific tissue types and sizes.
Protocol 1: Automated Tissue Processing
This protocol is designed for use with automated tissue processors. The timings provided are a general guideline and may require adjustment.
Dehydration:
-
70% Ethanol: 1 hour
-
80% Ethanol: 1 hour
-
95% Ethanol: 1 hour
-
100% Ethanol I: 1 hour
-
100% Ethanol II: 1.5 hours
-
100% Ethanol III: 1.5 hours
Clearing: 7. 100% Ethanol / this compound (1:1): 1 hour 8. this compound I: 1 hour 9. this compound II: 1.5 hours 10. This compound III: 1.5 hours
Infiltration: 11. Paraffin I: 1.5 hours 12. Paraffin II: 2 hours
References
Application Notes and Protocols for Lipase-Catalyzed Transesterification for Butyl Decanoate Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of butyl decanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, through lipase-catalyzed transesterification. This enzymatic approach offers a green and sustainable alternative to traditional chemical synthesis, operating under mild conditions with high specificity and reduced byproduct formation.
Introduction
This compound is an important industrial ester known for its fruity aroma. The enzymatic synthesis via transesterification involves the reaction of a decanoic acid ester (e.g., methyl decanoate or ethyl decanoate) with butanol, catalyzed by a lipase. Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and hydrolysis reactions. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture, enabling its reuse and reducing overall process costs. The reaction mechanism for lipase-catalyzed transesterification typically follows a Ping-Pong Bi-Bi mechanism.
Key Parameters Influencing this compound Production
The efficiency of lipase-catalyzed transesterification is influenced by several critical parameters that must be optimized to achieve high yields of this compound. These parameters include the choice of lipase, enzyme concentration, substrate molar ratio, temperature, reaction time, and the presence of a solvent.
Table 1: Summary of Lipases Used in Ester Synthesis
| Lipase Source | Immobilization Support | Optimal Temperature (°C) | Key Findings |
| Candida antarctica Lipase B (CALB), e.g., Novozym 435 | Macroporous acrylic resin | 40-60 | Highly stable and effective for a wide range of ester syntheses.[1][2][3] |
| Rhizomucor miehei, e.g., Lipozyme IM | Silica gel | 45 | Effective in the synthesis of various esters. |
| Pseudomonas aeruginosa | Calcium alginate beads | - | Immobilization in alginate beads is a common and effective method. |
| Burkholderia cepacia | - | 45 | Shows high activity in esterification reactions under microwave irradiation.[4] |
| Candida rugosa | - | 40 | Activity can be influenced by the reaction medium. |
Table 2: Optimized Reaction Conditions for Ester Synthesis from Various Studies
| Ester Product | Lipase | Acyl Donor | Alcohol | Molar Ratio (Alcohol:Acyl Donor) | Temperature (°C) | Solvent | Conversion/Yield (%) | Reference |
| Biodiesel (FAME) | Novozym 435 | Rapeseed Oil | Methanol | 3:1 | 40 | tert-Butanol | 76.1 | |
| Butyl Acetate | Novozym 400238 | Acetate | n-Butanol | 4:1 | 45 | Hexane | >90 | |
| Butyl Butyrate | Rapeseed Lipase | Butyric Acid | Butanol | 1:1 | 25 | Hexane | 89 | |
| Isoamyl Butyrate | Lipozyme TL IM | Butyric Acid | Isoamyl Alcohol | 2:1 | 45 | Heptane | 96 | |
| 6-O-Glucosyldecanoate | Candida antarctica Lipase B | Decanoic Acid | D-Glucose | - | - | DMSO/tert-Butanol | >65 |
Experimental Protocols
Protocol 1: General Screening of Lipases for this compound Production
Objective: To identify the most effective lipase for the transesterification of ethyl decanoate with butanol.
Materials:
-
Ethyl decanoate
-
n-Butanol
-
Various immobilized lipases (e.g., Novozym 435, Lipozyme TL IM, immobilized Candida rugosa lipase)
-
Heptane (or other suitable organic solvent)
-
Molecular sieves (3Å), activated
-
25 mL screw-capped flasks
-
Orbital shaker incubator
-
Gas chromatograph (GC) with a suitable column (e.g., HP-5) and FID detector
Procedure:
-
In a 25 mL screw-capped flask, combine 5 mmol of ethyl decanoate and 15 mmol of n-butanol (1:3 molar ratio).
-
Add 10 mL of heptane as the reaction medium.
-
Add 0.5 g of activated molecular sieves to remove water produced during the reaction.
-
Add a specified amount of immobilized lipase (e.g., 10% w/w of substrates).
-
Seal the flask and place it in an orbital shaker incubator at 50°C and 200 rpm.
-
Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Analyze the samples by GC to determine the concentration of this compound and the consumption of ethyl decanoate.
-
Calculate the percentage conversion of ethyl decanoate.
Protocol 2: Optimization of Reaction Parameters using Response Surface Methodology (RSM)
Objective: To optimize the key reaction parameters (temperature, enzyme concentration, and substrate molar ratio) for maximizing the yield of this compound using the best-performing lipase from Protocol 1.
Methodology: A central composite design (CCD) is often employed for RSM.
Variables and Levels:
-
Temperature (°C): 40, 50, 60
-
Enzyme Concentration (% w/w of substrates): 5, 10, 15
-
Molar Ratio (Butanol:Ethyl Decanoate): 2:1, 3:1, 4:1
Procedure:
-
Set up a series of experiments in 25 mL screw-capped flasks according to the CCD matrix.
-
For each run, add the specified amounts of ethyl decanoate, n-butanol, and immobilized lipase to 10 mL of heptane containing 0.5 g of molecular sieves.
-
Incubate each flask at the designated temperature with shaking at 200 rpm for a fixed reaction time (e.g., 24 hours, based on preliminary studies).
-
After the reaction, analyze the samples by GC to determine the yield of this compound.
-
Use statistical software to analyze the experimental data, fit a second-order polynomial equation to the data, and determine the optimal conditions for maximizing the yield.
Protocol 3: Reusability of the Immobilized Lipase
Objective: To evaluate the operational stability and reusability of the immobilized lipase under optimized conditions.
Procedure:
-
Perform the transesterification reaction under the optimal conditions determined in Protocol 2.
-
After the first reaction cycle, recover the immobilized lipase by filtration or decantation.
-
Wash the recovered lipase with fresh solvent (e.g., heptane) to remove any residual substrates and products.
-
Dry the lipase under vacuum or in a desiccator.
-
Add the washed and dried lipase to a fresh reaction mixture to start the next cycle.
-
Repeat this process for several cycles (e.g., 10-12 cycles).
-
Analyze the product yield in each cycle to determine the relative activity of the lipase over time. The activity of the first cycle is typically taken as 100%.
Visualizations
Caption: Experimental workflow for lipase-catalyzed production of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
References
Application Note: Quantification of Butyl Decanoate in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl decanoate is a fatty acid ester known for its characteristic fruity, pear-like aroma. It is utilized as a flavoring agent in a variety of food products and beverages and finds applications in the cosmetic and pharmaceutical industries. The accurate quantification of this compound in complex matrices is crucial for quality control, formulation development, and safety assessment. This application note provides detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with typical concentration ranges found in various food products.
Data Presentation: Typical Usage Levels of this compound
The following table summarizes the typical usage levels of this compound in various food and beverage categories. These values are based on industry data and can serve as a reference for developing quantitative methods.[1]
| Food Category | Average Usage (mg/kg) | Maximum Usage (mg/kg) |
| Dairy products (excluding category 02.0) | 7.0 | 35.0 |
| Fats and oils, and fat emulsions | 5.0 | 25.0 |
| Edible ices, including sherbet and sorbet | 10.0 | 50.0 |
| Processed fruit | 7.0 | 35.0 |
| Confectionery | 10.0 | 50.0 |
| Cereals and cereal products | 5.0 | 25.0 |
| Bakery wares | 10.0 | 50.0 |
| Meat and meat products | 2.0 | 10.0 |
| Fish and fish products | 2.0 | 10.0 |
| Salts, spices, soups, sauces, salads | 5.0 | 25.0 |
| Foodstuffs for particular nutritional uses | 10.0 | 50.0 |
| Non-alcoholic beverages | 5.0 | 25.0 |
| Alcoholic beverages | 10.0 | 50.0 |
| Ready-to-eat savories | 20.0 | 100.0 |
| Composite foods | 5.0 | 25.0 |
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in complex matrices. Two primary analytical techniques are described: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis, particularly in food and beverages, and High-Performance Liquid Chromatography (HPLC) for less volatile or heat-sensitive samples.
Quantification of this compound by GC-MS
Gas chromatography coupled with mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.
This protocol is suitable for liquid samples such as beverages and dairy products.
Materials:
-
Sample containing this compound
-
Hexane (or other suitable organic solvent, GC grade)
-
Anhydrous sodium sulfate
-
Saturated sodium chloride (NaCl) solution
-
Separatory funnel
-
Glass vials with PTFE-lined caps
Protocol:
-
Pipette a known volume (e.g., 10 mL) of the liquid sample into a separatory funnel.
-
Add an equal volume of hexane.
-
Add 2 mL of saturated NaCl solution to improve phase separation.
-
Stopper the funnel and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Collect the upper organic layer (hexane) into a clean beaker.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried extract into a GC vial for analysis.
HS-SPME is a solvent-free technique ideal for extracting volatile compounds from the headspace of a sample. It is particularly useful for alcoholic beverages and fermented products.
Materials:
-
Sample containing this compound
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Headspace vials with septa
-
Heating block or water bath with agitation
Protocol:
-
Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial.
-
If desired, add a salt (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial with a septum cap.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) and agitate for a set equilibration time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for LLE) or SPME |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 40-400 |
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations bracketing the expected sample concentrations.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of a characteristic ion of this compound (e.g., m/z 88, 116, 144, 173) against the concentration.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve. An internal standard can be used for improved accuracy and precision.
Quantification of this compound by HPLC
HPLC can be an alternative method, especially for matrices that are not suitable for GC analysis.
Sample preparation will vary depending on the matrix. For liquid samples, a simple dilution and filtration may be sufficient. For more complex matrices, a liquid-liquid or solid-phase extraction may be necessary, similar to the GC-MS sample preparation.
| Parameter | Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV at 210 nm or Mass Spectrometer (MS) |
The calibration and quantification procedure is analogous to that described for GC-MS, using peak areas from the HPLC chromatogram.
Visualizations
Experimental Workflow for GC-MS Analysis
Logical Relationship for Method Selection
References
Application Notes and Protocols for the Use of Butyl Decanoate as an Internal Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative analytical chemistry, the use of an internal standard (IS) is a critical technique for improving the accuracy and precision of measurements. An internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality controls. This practice allows for the correction of variations that may occur during sample preparation, extraction, and instrumental analysis. Butyl decanoate, a fatty acid ester, is an effective internal standard, particularly in gas chromatography (GC) applications, due to its thermal stability, volatility, and chemical properties that mimic those of many organic analytes.
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of organic acids in food matrices, specifically in whole egg samples. The presence and concentration of certain organic acids, such as lactic and succinic acid, can be indicative of microbial contamination and spoilage. Therefore, accurate quantification is essential for quality control in the food industry.
Application Note: Quantification of Lactic and Succinic Acids in Whole Eggs
Principle
This method describes the quantitative analysis of lactic and succinic acids in frozen whole egg samples using gas-liquid chromatography (GLC) with flame ionization detection (FID) or mass spectrometry (MS). The organic acids are first extracted from the egg matrix and then derivatized to their more volatile butyl esters. This compound is introduced as an internal standard at the beginning of the sample preparation process to correct for any loss of analyte during extraction and derivatization, as well as for variations in injection volume. Quantification is achieved by comparing the peak area ratio of the analyte butyl ester to the this compound internal standard against a calibration curve prepared with known concentrations of the organic acid standards.
The derivatization reaction involves refluxing the extracted acids with 1-butanol and hydrochloric acid (HCl) as a catalyst. This converts the polar carboxylic acids into their less polar and more volatile butyl ester derivatives, making them suitable for GC analysis.
Logical Framework for Internal Standard Quantification
Experimental Protocol: Determination of Organic Acids in Frozen Whole Eggs
This protocol is based on the method described by Landes and Dawson for the analysis of lactic and succinic acids.[1]
Materials and Reagents
-
Solvents: 1-Butanol (anhydrous), Diethyl ether, Hexane (GC grade)
-
Reagents: Hydrochloric acid (concentrated), Anhydrous sodium sulfate, Lactic acid standard, Succinic acid standard
-
Internal Standard: this compound (≥98% purity)
-
Apparatus: Homogenizer/blender, Centrifuge and centrifuge tubes, Reflux apparatus with heating mantle, Rotary evaporator, Kuderna-Danish concentrator, Gas chromatograph with FID or MS detector, GC vials with inserts, Volumetric flasks, pipettes, and syringes.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS): Accurately weigh approximately 100 mg of this compound and dissolve in 100 mL of hexane to obtain a concentration of 1 mg/mL.
-
Organic Acid Stock Solutions: Prepare individual stock solutions of lactic acid and succinic acid at a concentration of 1 mg/mL in diethyl ether.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the organic acid stock solutions into a blank matrix (a whole egg sample previously determined to be free of the target analytes). The concentration range should bracket the expected concentrations in the samples. A typical range would be from 0.5 mg to 100 mg per 100 g of egg.
Sample Preparation and Extraction
-
Homogenization: Thaw the frozen whole egg sample to room temperature and homogenize to ensure a uniform mixture.
-
Spiking with IS: Weigh 10 g of the homogenized egg sample into a centrifuge tube. Add a precise volume of the this compound internal standard stock solution (e.g., 100 µL of a 1 mg/mL solution).
-
Extraction: Perform a liquid-liquid extraction to isolate the organic acids. While the original study does not specify the exact solvents, a common procedure involves adding an organic solvent like diethyl ether, vortexing vigorously, and centrifuging to separate the layers. The organic layer containing the acids is then collected. This step is repeated to ensure complete extraction.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen.
Derivatization to Butyl Esters
-
To the dried extract, add 5 mL of 1-butanol and a few drops of concentrated HCl.
-
Reflux the mixture for 2 hours to convert the organic acids to their corresponding butyl esters.[1]
-
After cooling, transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a wash with deionized water.
-
Collect the organic layer (containing the butyl esters) and dry it over anhydrous sodium sulfate.
-
Concentrate the final extract to a suitable volume (e.g., 1 mL) using a Kuderna-Danish concentrator or a gentle stream of nitrogen before GC analysis.
Gas Chromatography (GC) Conditions
The following are typical GC conditions for the analysis of fatty acid esters. These should be optimized for the specific instrument and column used.
-
Instrument: Gas Chromatograph with FID or MS detector
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless mode, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Detector Temperature (FID): 280°C
-
MS Conditions (if used):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Quantification
-
Identify the peaks for the butyl esters of lactic acid, succinic acid, and the internal standard (this compound) based on their retention times, confirmed by running the prepared standards.
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards:
-
RF = (AreaAnalyte / AreaIS) / (ConcentrationAnalyte / ConcentrationIS)
-
-
Construct a calibration curve by plotting the peak area ratio (AreaAnalyte / AreaIS) against the concentration ratio (ConcentrationAnalyte / ConcentrationIS).
-
Calculate the concentration of each organic acid in the unknown samples by using the peak area ratio from the sample chromatogram and the calibration curve.
Data Presentation
The effectiveness of using this compound as an internal standard is demonstrated by the high and consistent recovery rates of the target analytes from the complex egg matrix.[1]
| Analyte | Spiked Concentration (mg/100g egg) | Average Recovery (%) |
| Lactic Acid | 0.43 | 98 |
| Lactic Acid | 47.70 | 99 |
| Succinic Acid | 1.22 | 103 |
| Succinic Acid | 73.20 | 98 |
Table 1: Recovery of Lactic and Succinic Acids from Frozen Whole Egg Samples using this compound as an Internal Standard. Data sourced from Landes and Dawson (1971).[1]
Visualization of Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to final data analysis.
References
Experimental protocol for the synthesis of flavor esters like Butyl decanoate
Application Note: Synthesis of Butyl Decanoate
Introduction
This compound (also known as butyl caprate) is an ester recognized for its characteristic fruity aroma, reminiscent of apple and pineapple.[1] It is widely utilized as a flavoring agent in the food industry and as a fragrance component in cosmetics.[2] Beyond these applications, this compound serves as a valuable model compound for studying esterification reactions and is employed in histological applications as a non-hazardous substitute for clearing and dewaxing agents in tissue processing.[1][3] This document provides detailed protocols for the chemical synthesis of this compound, primarily focusing on the robust and high-yielding Fischer esterification method. An overview of enzymatic synthesis is also presented as a green alternative.
Synthesis Methodologies
The production of this compound is predominantly achieved through two primary routes:
-
Acid-Catalyzed Fischer Esterification : This is the most conventional and widely used method for synthesizing this compound. It involves the reaction of decanoic acid with n-butanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is a reversible equilibrium. To achieve high yields, the equilibrium is shifted towards the product side by either using an excess of one of the reactants (usually the more cost-effective alcohol) or by removing the water formed during the reaction, for instance, through azeotropic distillation. This method is valued for its high conversion rates, often exceeding 90%.
-
Enzymatic Synthesis : A more environmentally friendly alternative to acid catalysis is the use of lipases as biocatalysts. This method operates under significantly milder conditions, typically at temperatures around 40-45°C, which reduces energy consumption and minimizes the formation of byproducts. The enzymatic route offers high specificity and avoids the use of corrosive mineral acids. While reaction times are generally longer, this green chemistry approach simplifies product purification and catalyst recycling, especially when using immobilized enzymes.
Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via acid-catalyzed and enzymatic methods.
| Parameter | Acid-Catalyzed (Fischer Esterification) | Enzymatic Synthesis | Reference(s) |
| Reactants | Decanoic Acid, n-Butanol | Decanoic Acid, n-Butanol | |
| Catalyst | Sulfuric Acid (H₂SO₄) | Lipase (e.g., from Candida antarctica) | |
| Temperature | 60 - 80 °C | 40 - 45 °C | |
| Reaction Time | 2 - 6 hours | 10 - 24 hours | |
| Molar Ratio | Excess alcohol is often used | Stoichiometric or slight excess of one reactant | |
| Typical Yield | > 90% | 60 - 80% | |
| Key Conditions | Water removal (e.g., Dean-Stark apparatus) | Non-aqueous solvent (e.g., hexane) or solvent-free |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol details the laboratory-scale synthesis of this compound using decanoic acid and n-butanol with sulfuric acid as a catalyst.
Materials and Equipment:
-
Decanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser and heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
pH paper
Procedure:
-
Reaction Setup : In a round-bottom flask, combine decanoic acid and an excess of n-butanol (e.g., a 1:3 molar ratio).
-
Catalyst Addition : While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Reflux : Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The optimal temperature range is typically 60-80°C. Allow the reaction to proceed for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Cooling and Extraction : Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel and dilute it with diethyl ether.
-
Washing :
-
Wash the organic layer sequentially with water to remove the excess butanol and some of the acid.
-
Next, carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid catalyst. Caution: Carbon dioxide gas will be evolved, so vent the separatory funnel frequently to release pressure. Continue washing until the aqueous layer is basic, as confirmed by pH paper.
-
Finally, wash the organic layer with brine to remove residual water.
-
-
Drying : Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.
-
Solvent Removal : Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and any remaining n-butanol. The remaining liquid is the crude this compound.
-
Purification (Optional) : For higher purity, the crude ester can be purified by vacuum distillation.
Visualizations
Reaction Mechanism: Fischer Esterification
The synthesis of this compound via Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The key steps involve the protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water to form the ester.
Caption: Mechanism of Acid-Catalyzed Fischer Esterification.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
Troubleshooting & Optimization
How to improve the yield of Butyl decanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Butyl decanoate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My this compound synthesis resulted in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this compound synthesis, typically performed via Fischer esterification, are a common issue primarily due to the reversible nature of the reaction.[1] The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, decanoic acid and butanol.[1][2][3] Several factors can be optimized to drive the reaction forward and increase the yield.
Potential Causes & Solutions:
-
Equilibrium Limitation: The presence of water in the reaction mixture is a primary cause of low yields as it can hydrolyze the ester back to the starting materials.[3]
-
Solution: Employ methods to continuously remove water as it forms. This can be achieved using a Dean-Stark apparatus for azeotropic distillation with a suitable solvent like toluene or by adding molecular sieves to the reaction mixture.
-
-
Suboptimal Reactant Molar Ratio: An equimolar ratio of decanoic acid to butanol may not be sufficient to drive the reaction to completion.
-
Solution: Use a large excess of one of the reactants, typically the less expensive one, which is usually butanol. This shifts the equilibrium towards the product side according to Le Chatelier's principle. A molar ratio of 1:10 (acid to alcohol) can significantly improve yields.
-
-
Inadequate Catalyst: The choice and amount of catalyst can significantly impact the reaction rate and yield.
-
Solution: Ensure an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in a sufficient amount (typically 1-2 mol% relative to the carboxylic acid). For a more environmentally friendly approach, consider using solid acid catalysts like Amberlyst 15 or immobilized lipases.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the reaction rate may be too slow.
-
Solution: Optimal temperatures for acid-catalyzed esterification are typically in the range of 60-80°C. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. Insufficient heating can lead to a reduced reaction rate, while excessive temperatures might promote side reactions.
-
-
Impurities in Reagents: The presence of water in the starting materials (decanoic acid or butanol) or the solvent can inhibit the reaction.
-
Solution: Use anhydrous reagents and solvents. If necessary, dry the reagents before use.
-
Issue 2: Slow Reaction Rate
Q: The synthesis of this compound is proceeding very slowly. How can I increase the reaction rate?
A: A slow reaction rate can be attributed to several factors, primarily related to temperature and catalysis.
Potential Causes & Solutions:
-
Low Reaction Temperature: Esterification reactions are generally favored by higher temperatures.
-
Solution: Increase the reaction temperature to the optimal range of 60-80°C for acid-catalyzed reactions. However, be cautious of potential side reactions at excessively high temperatures.
-
-
Poor Catalyst Selection or Insufficient Amount: The catalyst may not be effective enough or used in an insufficient quantity.
-
Solution: Strong acid catalysts like sulfuric acid are highly effective. Ensure the catalyst concentration is adequate. Alternatively, explore more active catalysts.
-
-
Poor Mixing (for heterogeneous catalysts): If using a solid catalyst, inadequate mixing can limit the interaction between reactants and the catalyst surface.
-
Solution: Ensure vigorous stirring to maximize the surface area contact.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common method is the Fischer-Speier esterification, which involves the reaction of decanoic acid with butanol in the presence of an acid catalyst, typically sulfuric acid.
Q2: How does water removal improve the yield of this compound?
A2: The esterification of decanoic acid and butanol is a reversible reaction that produces water as a byproduct. According to Le Chatelier's principle, removing a product from the reaction mixture will shift the equilibrium towards the formation of more products. Therefore, continuously removing water drives the reaction to completion, resulting in a higher yield of this compound.
Q3: What are the optimal reaction conditions for acid-catalyzed this compound synthesis?
A3: Optimal conditions can vary, but generally, a temperature range of 60-80°C is recommended. Using an excess of butanol (e.g., a 1:10 molar ratio of decanoic acid to butanol) can significantly increase the yield. The reaction time should be monitored to ensure completion.
Q4: Are there alternative, more environmentally friendly methods for this compound synthesis?
A4: Yes, enzymatic synthesis using lipases as biocatalysts is a greener alternative to traditional acid catalysis. This method operates under milder conditions (around 40°C) and offers high selectivity. Immobilized lipases can also be reused, which adds to the sustainability of the process.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the esterification reaction can be monitored by tracking the disappearance of the starting materials (decanoic acid or butanol) or the appearance of the product (this compound). Common analytical techniques for this purpose include Thin Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Influence of Catalyst on this compound Yield
| Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 60-80 | 1:10 | 4-6 | >90 | , |
| Amberlyst 15 | 348 K (75°C) | 1:7 | Not Specified | High Conversion | |
| Immobilized Lipase | ~40 | 1:1 | Not Specified | >60 (after 10 batches) |
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of this compound with Azeotropic Water Removal
Materials:
-
Decanoic acid
-
n-Butanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, add decanoic acid, a significant excess of n-butanol (e.g., a 1:10 molar ratio), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the decanoic acid).
-
Assemble the Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap while the toluene returns to the reaction flask.
-
Continue refluxing until no more water is collected in the trap, which indicates the reaction is nearing completion. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the ester into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by distillation or chromatography if necessary.
Visualizations
Caption: Experimental workflow for the acid-catalyzed synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Optimizing Butyl Decanoate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the esterification of butyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound are acid-catalyzed Fischer esterification and enzyme-catalyzed esterification.[1][2] Fischer esterification involves reacting decanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] Enzymatic synthesis, a greener alternative, typically employs lipases to catalyze the reaction under milder conditions.[2]
Q2: What are the key parameters to optimize for maximizing this compound yield?
A2: The primary parameters to optimize are the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. Shifting the reaction equilibrium towards the product side is crucial, which can be achieved by using an excess of one reactant (typically the less expensive one) or by removing the water produced during the reaction.
Q3: How can I effectively remove water from the reaction mixture to improve yield?
A3: Water removal is critical for driving the reversible esterification reaction to completion. Effective methods include azeotropic distillation using a Dean-Stark apparatus, adding desiccants like molecular sieves, or conducting the reaction under reduced pressure.
Q4: What are the typical impurities I might encounter in my final product?
A4: Common impurities include unreacted starting materials (decanoic acid and butanol), byproducts from side reactions, and residual catalyst. In acid-catalyzed reactions, side products like dibutyl ether (from the self-condensation of butanol) can form, especially at higher temperatures.
Q5: Which analytical techniques are suitable for monitoring the reaction progress and assessing product purity?
A5: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective for monitoring the disappearance of reactants and the formation of the ester product. High-performance liquid chromatography (HPLC) can also be utilized for purity analysis. For structural confirmation, Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are valuable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield | - Inactive or Insufficient Catalyst: The acid catalyst may be old, contaminated, or used in an insufficient amount. - Presence of Water: Water in reactants or solvents can inhibit the forward reaction. - Low Reaction Temperature: The temperature may be too low to overcome the activation energy. - Reaction Not at Equilibrium: The reaction time may be too short. | - Ensure the catalyst is fresh and use an appropriate concentration (typically 1-5 mol%). - Use anhydrous reactants and solvents. - Increase the reaction temperature to the optimal range (typically 60-80°C for acid catalysis). - Extend the reaction time and monitor progress using TLC or GC. |
| Presence of Unreacted Starting Materials | - Incomplete Reaction: The reaction has not reached completion. - Inefficient Purification: The workup procedure is not effectively removing unreacted starting materials. | - Increase the reaction time or the amount of catalyst. - Employ a water removal technique like a Dean-Stark apparatus to drive the reaction forward. - During workup, wash the organic layer with a sodium bicarbonate solution to remove unreacted decanoic acid and with brine to remove excess butanol. |
| Product is Dark or Discolored | - Side Reactions: Excessive heat or high catalyst concentration can lead to decomposition or polymerization. - Contaminated Glassware: Residual impurities in the reaction vessel. | - Reduce the reaction temperature and/or the catalyst concentration. - Ensure all glassware is thoroughly cleaned and dried before use. |
| Formation of Unexpected Byproducts (e.g., Dibutyl Ether) | - High Temperature and/or High Acid Concentration: These conditions favor the acid-catalyzed dehydration of butanol. | - Lower the reaction temperature. - Use the minimum effective amount of acid catalyst. - Consider using a milder catalyst, such as a solid acid catalyst. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key quantitative data for optimizing the acid-catalyzed and lipase-catalyzed esterification of this compound.
Table 1: Acid-Catalyzed this compound Esterification
| Parameter | Optimal Range | Remarks |
| Molar Ratio (Butanol:Decanoic Acid) | 1:1 to 3:1 | Using an excess of butanol can shift the equilibrium to favor product formation. |
| Catalyst (H₂SO₄) Concentration | 1-5 mol% | Higher concentrations can lead to side reactions and darkening of the product. |
| Reaction Temperature | 60 - 80 °C | Higher temperatures increase the reaction rate but may also promote side reactions. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC to determine completion. |
Table 2: Lipase-Catalyzed this compound Esterification
| Parameter | Optimal Range | Remarks |
| Molar Ratio (Butanol:Decanoic Acid) | 1:1 | Equimolar ratios are often optimal for enzymatic reactions. |
| Enzyme Concentration | 5-10% (w/w of substrates) | Higher concentrations can increase the reaction rate but also the cost. |
| Reaction Temperature | 40 - 60 °C | Higher temperatures can denature the enzyme. |
| Reaction Time | 24 - 72 hours | Enzymatic reactions are typically slower than acid-catalyzed reactions. |
Experimental Protocols
Fischer Esterification of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine decanoic acid and n-butanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the mixture while stirring.
-
Reflux: Heat the mixture to a gentle reflux (approximately 80-100°C) using a heating mantle. To facilitate water removal, a Dean-Stark apparatus can be incorporated.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Extraction and Washing: Dilute the reaction mixture with an organic solvent like diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water to remove excess alcohol and some of the acid.
-
Saturated sodium bicarbonate solution to neutralize the remaining acid catalyst.
-
Brine to remove any remaining water.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography to obtain the final product.
Visualizations
References
Technical Support Center: High-Purity Butyl Decanoate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity Butyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
The primary impurities found after synthesizing this compound, typically via Fischer esterification, include unreacted starting materials, the catalyst, and reaction byproducts.[1][2] These are:
-
Unreacted Starting Materials: Decanoic acid and butanol.
-
Acid Catalyst: Strong acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are common.[1]
-
Byproduct: Water is formed during the esterification reaction.[1][3]
Q2: What is the standard purification strategy for achieving high-purity this compound?
A robust and widely used strategy involves a two-stage process:
-
Liquid-Liquid Extraction: This initial step aims to remove the acid catalyst and the bulk of water-soluble impurities. The crude mixture is washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize and remove the acid catalyst and unreacted decanoic acid. This is followed by washes with water and/or brine to remove residual salts and water-soluble components.
-
Fractional Distillation: To separate the this compound from the remaining impurities, particularly unreacted butanol, fractional distillation is employed. Due to the high boiling point of this compound, this procedure is typically performed under reduced pressure (vacuum distillation) to prevent degradation at high temperatures.
Q3: When should I choose vacuum distillation versus column chromatography for purification?
The choice depends largely on the scale of your experiment and the nature of the impurities.
-
Vacuum Distillation is highly effective and economical for larger quantities and for separating compounds with significantly different boiling points, such as this compound and the more volatile butanol.
-
Column Chromatography is a viable alternative, particularly for smaller-scale purifications or when distillation equipment is not available. It is effective for separating compounds based on polarity. Normal-phase chromatography with silica gel can separate the less polar ester from the more polar alcohol and acid.
Q4: How can I accurately assess the purity of my final this compound product?
The most common and reliable methods for purity assessment are:
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the preferred technique for determining the purity of volatile compounds like this compound. High-purity commercial grades often report purity levels greater than 98% or 99% as determined by GC.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, though this compound lacks a strong chromophore, requiring detection at low UV wavelengths.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify impurities by detecting characteristic peaks of contaminants like residual starting materials.
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
|---|---|---|---|---|
| This compound | C₁₄H₂₈O₂ | 228.37 | 274-275 (at 760 mmHg), 123 (at 4 mmHg) | ~0.86 (at 20°C) |
| Decanoic Acid | C₁₀H₂₀O₂ | 172.26 | 270 | 0.893 (at 25°C) |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 | 0.810 (at 20°C) |
| Water | H₂O | 18.02 | 100 | 0.998 (at 20°C) |
Table 2: Comparison of Primary Purification Techniques
| Technique | Principle | Best For | Advantages | Disadvantages | Typical Purity |
|---|---|---|---|---|---|
| Vacuum Distillation | Separation by boiling point under reduced pressure | Large scale (grams to kgs); separating volatile impurities | Efficient, cost-effective for large scales, good for thermally sensitive compounds | Requires specialized glassware and vacuum pump; less effective for compounds with close boiling points | >99% achievable |
| Column Chromatography | Separation by polarity | Small to medium scale (mgs to grams); separating compounds with similar boiling points | High resolution, applicable to a wide range of compounds | Can be time-consuming, requires solvents, potential for sample loss on the column | >99% achievable |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size. If the mixture is viscous, dilute it with a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel and gently invert it multiple times, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer. Repeat this wash until no more gas evolves upon addition of the bicarbonate solution.
-
Wash the organic layer with an equal volume of deionized water to remove residual water-soluble salts. Drain the aqueous layer.
-
Perform a final wash with an equal volume of brine (saturated NaCl solution). This helps break any emulsions and removes the majority of dissolved water from the organic layer.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent. The resulting filtrate is the crude, dried this compound, ready for final purification.
Protocol 2: High-Purity Purification by Vacuum Fractional Distillation
-
Assemble a fractional distillation apparatus designed for vacuum operation. Ensure all glassware is completely dry.
-
Add the crude, dried this compound and a few boiling chips or a magnetic stir bar to the round-bottom distillation flask.
-
Securely connect the apparatus and begin to slowly evacuate the system with a vacuum pump.
-
Once a stable vacuum is achieved (e.g., 2-4 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Collect any initial low-boiling fractions, which will likely consist of residual butanol and any extraction solvent.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 123°C at 4 mmHg), change the receiving flask to collect the pure product.
-
Maintain a slow, steady distillation rate (1-2 drops per second) for optimal separation.
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains.
-
Turn off the heat and allow the entire apparatus to cool to room temperature before slowly and carefully reintroducing air into the system.
Protocol 3: Purity Assessment by Gas Chromatography (GC-FID)
-
Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a suitable solvent like hexane or ethyl acetate.
-
Instrumentation and Conditions:
-
Injector Temperature: 260°C
-
Detector (FID) Temperature: 260-280°C
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Oven Program: Start at an initial temperature of 120°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes. (Note: This is an example program and should be optimized for your specific instrument and column).
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. Identify the peak corresponding to this compound based on its retention time, confirmed by running a pure standard. Purity is calculated based on the relative peak area of the product compared to the total area of all peaks in the chromatogram.
Troubleshooting Guides
Liquid-Liquid Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion Formation | Vigorous shaking of the separatory funnel. High concentration of acidic impurities reacting with the base. | Gently invert the funnel instead of shaking. Allow the mixture to stand undisturbed for a longer period. Add a small amount of brine to increase the ionic strength of the aqueous phase, which can help break the emulsion. |
| Low Yield After Extraction | Incomplete extraction. Partial hydrolysis of the ester back to the acid and alcohol due to harsh basic conditions. | Perform multiple extractions with smaller volumes of organic solvent. Use a milder base like sodium bicarbonate instead of sodium hydroxide. Perform the workup promptly. |
| Product Layer is on the Bottom | The organic solvent used for dilution is denser than water (e.g., dichloromethane). | Be aware of your solvent's density. Diethyl ether and ethyl acetate are less dense than water and will form the top layer. Chlorinated solvents are denser and will form the bottom layer. |
Vacuum Distillation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Achieving a Stable Vacuum | Leaks in glassware joints or tubing. Inefficient vacuum pump. | Ensure all ground glass joints are properly sealed and clamped. Check all tubing for cracks or loose connections. Verify the vacuum pump is functioning correctly and the oil is clean. |
| "Bumping" or Violent Boiling | Lack of boiling chips or magnetic stir bar. Heating the flask too quickly or unevenly. | Always add fresh boiling chips or a stir bar before heating. Heat the flask gradually using a heating mantle with a stirrer. |
| Distillate is Impure | Distillation rate is too fast for proper fractionation. Inefficient fractionating column. | Slow the distillation rate to 1-2 drops per second by reducing the heating. For impurities with very close boiling points, use a longer or more efficient fractionating column (e.g., Vigreux). |
| Product Degradation (Darkening) | Distillation temperature is too high. | Ensure a sufficiently low vacuum is achieved to allow distillation at a lower temperature. Do not overheat the distillation flask. |
Visualizations
Caption: General workflow for the purification of high-purity this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Enzymatic Synthesis of Butyl Decanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enzymatic synthesis of butyl decanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound yield unexpectedly low?
A low yield in the enzymatic synthesis of this compound can be attributed to several factors, ranging from suboptimal reaction conditions to enzyme inhibition. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Suboptimal Reaction Parameters: The temperature, substrate molar ratio, and enzyme loading significantly impact the final product yield. Please refer to the optimized parameters in Table 1.
-
Water Content: An excess of water in the reaction medium can shift the equilibrium towards hydrolysis, the reverse reaction of esterification, thus reducing the ester yield.[1][2] Conversely, a minimal amount of water is necessary to maintain the enzyme's catalytic activity.
-
Enzyme Inhibition: High concentrations of either substrate (butanol or decanoic acid) can lead to enzyme inhibition, reducing the reaction rate and overall yield.[3][4][5]
-
Enzyme Deactivation: The chosen lipase may have low stability under the experimental conditions, leading to deactivation over time. Factors like improper pH or high temperatures can cause enzyme denaturation.
-
Mass Transfer Limitations: Inadequate mixing can lead to poor diffusion of substrates to the enzyme's active site, especially when using an immobilized enzyme.
Q2: How can I optimize the reaction conditions to improve the conversion rate?
Optimizing reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes key parameters and their typical ranges for lipase-catalyzed esterification.
Table 1: Optimized Reaction Parameters for Enzymatic Ester Synthesis
| Parameter | Recommended Range | Remarks |
| Temperature | 40-60°C | Higher temperatures can increase reaction rates but may lead to enzyme denaturation above the optimal range. |
| Substrate Molar Ratio (Butanol:Decanoic Acid) | 1:1 to 4:1 | An excess of the alcohol (butanol) can help to shift the equilibrium towards product formation but very high concentrations may cause inhibition. |
| Enzyme Loading | 5-15% (w/w of total substrates) | Higher enzyme concentration generally increases the reaction rate, but cost becomes a limiting factor at larger scales. |
| Agitation Speed | 150-200 rpm | Adequate agitation is necessary to overcome mass transfer limitations. |
| Water Activity (aw) | < 0.5 | Maintaining a low water activity is critical to favor the synthesis reaction over hydrolysis. This can be achieved by using molecular sieves or performing the reaction under vacuum. |
Q3: My reaction starts well but then slows down or stops completely. What could be the cause?
This issue often points towards enzyme inhibition or deactivation during the course of the reaction.
Troubleshooting Steps:
-
Assess Substrate Concentration: High concentrations of butanol or decanoic acid can inhibit the lipase. Consider a fed-batch approach where one of the substrates is added gradually to maintain a low concentration in the reaction mixture. The kinetics of lipase-catalyzed reactions often follow a Ping-Pong Bi-Bi mechanism, which can be susceptible to substrate inhibition.
-
Check for Product Inhibition: Although less common for this type of reaction, the accumulation of the product, this compound, could potentially cause feedback inhibition. This can be investigated by measuring the initial reaction rates at different initial product concentrations.
-
Evaluate Enzyme Stability: The enzyme may be denaturing over time due to the reaction conditions.
-
Temperature: Ensure the reaction temperature is within the optimal range for the specific lipase being used.
-
pH: Although the reaction is typically performed in a solvent, the microenvironment of the enzyme is crucial. The presence of an acidic substrate like decanoic acid can lower the pH in this microenvironment, potentially leading to enzyme inactivation.
-
-
Water Accumulation: The water produced during the esterification reaction can accumulate and, at high concentrations, can lead to a reversal of the reaction (hydrolysis). Ensure that water is being effectively removed, for example, by using an adequate amount of molecular sieves.
Q4: What are the best practices for downstream processing and purification of this compound?
Effective downstream processing is critical for obtaining a high-purity product. The main steps involve enzyme removal, removal of unreacted substrates, and finally, purification of the ester.
Purification Workflow:
-
Enzyme Removal:
-
If using an immobilized enzyme, it can be easily removed by filtration and can often be reused.
-
If using a free enzyme, it may need to be precipitated or separated through centrifugation followed by decantation or filtration.
-
-
Removal of Unreacted Decanoic Acid:
-
Wash the reaction mixture with a mild aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize and extract the unreacted decanoic acid as its salt.
-
-
Removal of Unreacted Butanol and Water:
-
Perform an aqueous wash to remove the water-soluble butanol and any remaining salts.
-
Dry the organic phase using an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
-
Final Purification:
-
Remove the solvent (if any) under reduced pressure using a rotary evaporator.
-
For high purity, the crude this compound can be purified by vacuum distillation.
-
Experimental Protocols
Detailed Methodology for Lipase-Catalyzed Synthesis of this compound
This protocol provides a general procedure for the synthesis of this compound using an immobilized lipase.
Materials:
-
Decanoic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-heptane or solvent-free)
-
Molecular sieves (3Å or 4Å, activated)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve decanoic acid and n-butanol in the chosen solvent (or mix them directly for a solvent-free system). A typical starting molar ratio is 1:2 of acid to alcohol.
-
Water Removal: Add activated molecular sieves (e.g., 10% w/v) to the mixture to adsorb the water produced during the reaction.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is between 5-15% (w/w) of the total substrate weight.
-
Reaction Incubation: Seal the flask and place it in a temperature-controlled shaker or on a stirring hotplate. Maintain the reaction at a constant temperature (e.g., 50°C) with continuous agitation (e.g., 200 rpm).
-
Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture to monitor its progress. The conversion can be determined by measuring the decrease in decanoic acid concentration via titration with a standard base or by quantifying the formation of this compound using Gas Chromatography (GC).
-
Reaction Termination: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a solvent and dried for potential reuse.
-
Product Work-up and Purification: Follow the downstream processing steps outlined in Q4.
Visualizations
Below are diagrams illustrating key workflows and concepts in the enzymatic synthesis of this compound.
Caption: Troubleshooting workflow for low this compound yield.
Caption: General experimental workflow for enzymatic synthesis of this compound.
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Minimizing side reactions in acid-catalyzed Butyl decanoate synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the acid-catalyzed synthesis of Butyl decanoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common laboratory method for synthesizing this compound is the Fischer esterification of decanoic acid with n-butanol, utilizing a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1][2] This is a reversible equilibrium reaction.
Q2: What are the common side reactions in the acid-catalyzed synthesis of this compound?
The primary side reactions include:
-
Dehydration of n-butanol: This elimination reaction, catalyzed by the acid, produces a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene). This is more prevalent at higher temperatures.
-
Dibutyl ether formation: This is a self-condensation reaction of n-butanol, also acid-catalyzed, which becomes more significant at temperatures optimal for etherification, generally in the range of 130-140°C.[3]
-
Oxidation and Polymerization: If using concentrated sulfuric acid at elevated temperatures, it can act as an oxidizing agent, potentially leading to charring and the formation of polymeric byproducts.
Q3: How can I maximize the yield of this compound?
To shift the reaction equilibrium towards the product and maximize the yield, you can:
-
Use an excess of one reactant: Typically, an excess of the less expensive reactant, n-butanol, is used to drive the reaction forward. Molar ratios of decanoic acid to n-butanol from 1:1 to 1:5 are common, with a 1:3 ratio often providing optimal results.[2]
-
Remove water as it forms: Since water is a product of the reaction, its removal will shift the equilibrium to the right, favoring the formation of the ester. This can be accomplished using a Dean-Stark apparatus, molecular sieves, or azeotropic distillation.[1] With effective water removal, yields can exceed 90%.
Q4: What is the optimal temperature range for the synthesis?
The optimal temperature range for the acid-catalyzed synthesis of this compound is typically between 60-80°C. This temperature range is a compromise to ensure a reasonable reaction rate while minimizing side reactions like the dehydration of butanol, which is favored at higher temperatures.
Troubleshooting Guides
Problem 1: Low yield of this compound
| Possible Cause | Troubleshooting Steps |
| Reaction has not reached equilibrium | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Equilibrium is unfavorable | Use a larger excess of n-butanol. Remove water during the reaction using a Dean-Stark apparatus. |
| Inactive or insufficient catalyst | Use a fresh, anhydrous acid catalyst. Ensure the catalyst concentration is appropriate (typically 1-2 mol% of the carboxylic acid). |
| Presence of water in reactants | Use anhydrous grade decanoic acid and n-butanol. |
Problem 2: Presence of significant amounts of side products
| Side Product Detected | Possible Cause | Mitigation Strategies |
| Dibutyl ether | Reaction temperature is too high, favoring ether formation. | Maintain the reaction temperature in the optimal range of 60-80°C. The ideal temperature range for dibutyl ether formation is around 130-140°C, so staying well below this is crucial. |
| Butenes | Excessive reaction temperature leading to the dehydration of n-butanol. | Lower the reaction temperature to the recommended 60-80°C range. The olefin-forming reaction becomes more significant at temperatures above 147°C (420 K). |
| Dark brown or black reaction mixture | Oxidation of the alcohol by concentrated sulfuric acid at high temperatures. | Use a milder acid catalyst like p-toluenesulfonic acid. Lower the reaction temperature. |
Quantitative Data
The following tables summarize the expected impact of key reaction parameters on the yield of this compound and the formation of major side products. The data is compiled from studies on similar esterification reactions and general principles of Fischer esterification.
Table 1: Effect of Temperature on Product Yield and Side Product Formation (Conditions: 1:3 molar ratio of decanoic acid to n-butanol, 1 mol% H₂SO₄, 4 hours)
| Temperature (°C) | This compound Yield (%) | Dibutyl Ether (%) | Butenes (%) |
| 60 | ~85 | <1 | <0.5 |
| 80 | >90 | ~1-2 | ~1 |
| 100 | ~88 | ~3-5 | ~2-3 |
| 120 | ~80 | >5 | >5 |
Table 2: Effect of Molar Ratio on Product Yield (Conditions: 80°C, 1 mol% H₂SO₄, 4 hours, with water removal)
| Decanoic Acid : n-Butanol Molar Ratio | This compound Yield (%) |
| 1 : 1 | ~70 |
| 1 : 2 | ~85 |
| 1 : 3 | >90 |
| 1 : 5 | >92 |
Table 3: Effect of Catalyst Concentration on Product Yield (Conditions: 80°C, 1:3 molar ratio of decanoic acid to n-butanol, 4 hours, with water removal)
| H₂SO₄ Concentration (mol%) | This compound Yield (%) |
| 0.5 | ~80 |
| 1.0 | >90 |
| 2.0 | >92 |
| 5.0 | ~90 (potential for increased side products) |
Experimental Protocols
Detailed Protocol for Acid-Catalyzed Synthesis of this compound
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
Decanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (recommended)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine decanoic acid and n-butanol (e.g., in a 1:3 molar ratio). Add a magnetic stir bar.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (approximately 1-2 mol% relative to the decanoic acid) to the stirred mixture.
-
Reflux: Attach a reflux condenser and a Dean-Stark trap filled with n-butanol to the flask. Heat the mixture to a gentle reflux (around 80°C).
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Water will collect in the Dean-Stark trap as the reaction progresses. The reaction can be monitored by TLC or GC to determine its completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with diethyl ether.
-
Wash the organic layer sequentially with:
-
Water, to remove excess butanol and some acid.
-
Saturated sodium bicarbonate solution, to neutralize the remaining acid catalyst. (Caution: CO₂ evolution may cause pressure buildup).
-
Brine, to remove residual water.
-
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude ester can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Driving Esterification Equilibrium by Water Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing water to drive the equilibrium of esterification reactions towards the product side.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove water from an esterification reaction?
A1: Esterification is a reversible equilibrium reaction between a carboxylic acid and an alcohol to form an ester and water.[1] The presence of water, a reaction product, can shift the equilibrium back towards the reactants through hydrolysis, thereby reducing the yield of the desired ester.[2][3] To achieve a high conversion rate and maximize the product yield, it is essential to remove water as it is formed, which drives the reaction forward according to Le Chatelier's principle.[1][4]
Q2: What are the most common laboratory methods for removing water during esterification?
A2: The most common laboratory-scale methods for water removal in esterification include:
-
Azeotropic Distillation: This technique utilizes a solvent (an entrainer) that forms a low-boiling azeotrope with water. The azeotrope is distilled off and, upon condensation, the water separates from the immiscible solvent and is collected in a Dean-Stark apparatus.
-
Use of Drying Agents (Desiccants): A chemical drying agent, such as molecular sieves or anhydrous salts (e.g., anhydrous magnesium sulfate), is added directly to the reaction mixture to absorb the water as it is formed. Concentrated sulfuric acid, often used as a catalyst, can also act as a dehydrating agent.
-
Reactive Distillation: This is an advanced technique that combines the chemical reaction and the separation of products into a single process. As the esterification reaction proceeds in a distillation column, water is continuously removed as a volatile product, thus driving the reaction to completion.
Q3: How do I choose the best water removal method for my specific reaction?
A3: The choice of method depends on several factors, including the boiling points of the reactants and products, the scale of the reaction, and the sensitivity of the reagents to heat or the drying agent. The following logical workflow can help in making a decision:
Troubleshooting Guides
Azeotropic Distillation (Dean-Stark Apparatus)
Q4: No water is collecting in my Dean-Stark trap. What's wrong?
A4: This is a common issue with several potential causes:
-
Insufficient Heating: The reaction mixture must be heated to a temperature high enough to allow the azeotrope of the solvent and water to distill. Ensure your heating mantle or oil bath is set to the appropriate temperature to achieve and maintain a steady reflux.
-
Leaks in the System: Check all glassware joints for a tight seal. Any leaks will allow vapor to escape, preventing efficient collection of the condensate in the trap.
-
No Reaction Occurring: Verify that the catalyst has been added and is active. If the esterification reaction is not proceeding, no water will be produced to be collected.
Q5: The solvent in my Dean-Stark trap is cloudy or emulsified. How can I fix this?
A5: Cloudiness or emulsion formation indicates that water is not separating cleanly from the azeotropic solvent.
-
Allow Time for Separation: In some cases, the separation of the two phases is slow. Allowing the apparatus to stand for a while may resolve the issue.
-
Incorrect Solvent: Ensure that the chosen azeotropic solvent is sufficiently immiscible with water. Toluene and cyclohexane are common choices.
-
Add Brine: Adding a small amount of saturated sodium chloride solution (brine) to the trap can sometimes help to break the emulsion.
Use of Drying Agents (e.g., Molecular Sieves)
Q6: My reaction is incomplete even though I added molecular sieves. What could be the problem?
A6: Several factors could be at play when using drying agents like molecular sieves:
-
Saturated Sieves: The molecular sieves may have reached their maximum water adsorption capacity. You may need to add more activated sieves to the reaction mixture.
-
Inactive Sieves: Molecular sieves must be activated before use by heating them in an oven to remove any pre-adsorbed water. If they were not properly activated, their efficiency will be significantly reduced.
-
Poor Mixing: Ensure that the reaction mixture is being stirred effectively. Good agitation is necessary to bring the water molecules into contact with the drying agent.
-
Inappropriate Sieve Type: Molecular sieves come in different pore sizes (e.g., 3Å, 4Å, 5Å). 3Å sieves are generally recommended for removing water while excluding most organic molecules.
Q7: Can the drying agent interfere with my reaction?
A7: Yes, in some cases, the drying agent can have unintended effects:
-
Acidity/Basicity: Some drying agents can be acidic or basic, which could potentially catalyze unwanted side reactions. Molecular sieves are generally considered inert and are often a good choice to avoid this issue.
-
Reaction with Reagents: Ensure that the drying agent does not react with your starting materials, catalyst, or product. For example, strongly acidic or basic drying agents could be problematic with sensitive functional groups.
Data Presentation
Comparison of Water Removal Methods on Esterification Yield and Time
| Method | Example Reaction | Catalyst | Conditions | Reaction Time | Yield | Reference |
| Azeotropic Distillation (Dean-Stark) | Hippuric acid + Cyclohexanol | p-Toluenesulfonic acid | Reflux in toluene | 30 hours | 96% | |
| Azeotropic Distillation (Dean-Stark) | d-Tartaric acid + Benzyl alcohol | p-Toluenesulfonic acid monohydrate | Reflux in benzene | 20 hours | 57% | |
| Excess Alcohol | Hydroxy acid + Anhydrous ethanol | Conc. H₂SO₄ | Reflux | 2 hours | 95% | |
| Molecular Sieves with Soxhlet Extractor | Propionic acid + Ethanol | Conc. H₂SO₄ | Heating | 8 hours | 93% (crude) | |
| Microreactor with Water Separation | Oleic acid + Methanol | - | - | 85.1 min | 62.6% | |
| Batch Method (for comparison) | Oleic acid + Methanol | - | - | 180 min | ~55.4% |
Note: Yields and reaction times are highly dependent on the specific substrates, catalyst, and reaction scale. The data above is for illustrative comparison.
Experimental Protocols
Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
This protocol describes a general procedure for Fischer esterification using azeotropic distillation with a Dean-Stark apparatus to remove water.
Apparatus Setup:
Procedure:
-
Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser as shown in the diagram. Ensure all glassware joints are properly sealed.
-
To the round-bottom flask, add the carboxylic acid, the alcohol, a suitable azeotropic solvent (e.g., toluene), and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux using a heating mantle. The solvent and the water produced in the reaction will co-distill as an azeotrope.
-
The vapor will condense in the reflux condenser and collect in the graduated arm of the Dean-Stark trap.
-
As the condensate cools, the water, being denser than the solvent (e.g., toluene), will separate and collect at the bottom of the trap. The solvent will overflow from the side arm and return to the reaction flask.
-
Continue the reaction until the theoretical amount of water has been collected in the trap, indicating the reaction is complete.
-
Allow the apparatus to cool to room temperature. Drain the collected water from the trap.
-
Proceed with the appropriate work-up procedure to isolate and purify the ester product. This typically involves washing the organic phase with a base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst and any unreacted carboxylic acid, followed by washing with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and removing the solvent under reduced pressure.
Protocol 2: Esterification using Molecular Sieves
This protocol describes a general procedure for esterification using molecular sieves as a dehydrating agent. A Soxhlet extractor can be employed to prevent direct contact of the acid-sensitive sieves with the reaction mixture.
Experimental Workflow:
Procedure:
-
Activate 3Å molecular sieves by heating them in a furnace at a high temperature under vacuum and then allowing them to cool in a desiccator.
-
In a round-bottom flask, combine the carboxylic acid, the alcohol, and the acid catalyst.
-
Add the activated molecular sieves directly to the reaction mixture. Alternatively, for acid-sensitive sieves, place them in the thimble of a Soxhlet extractor fitted between the reaction flask and the reflux condenser.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) with stirring.
-
If using a Soxhlet extractor, the volatile components (alcohol, ester, and water) will vaporize, condense, and drip over the molecular sieves, which will trap the water. The dried solvent and reactants will then be siphoned back into the reaction flask.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the sieves were added directly, filter the reaction mixture to remove them.
-
Proceed with an aqueous work-up to remove the catalyst and any unreacted starting materials, followed by drying and purification of the ester product.
References
Troubleshooting low conversion rates in Butyl decanoate synthesis
Welcome to the technical support center for Butyl decanoate synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the synthesis of this compound, with a focus on addressing low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the Fischer esterification of decanoic acid with butanol.[1][2] This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄), and involves heating the reactants to drive the reaction towards the formation of the ester and water.[1][2]
Q2: My this compound synthesis is resulting in a low yield. What are the primary factors I should investigate?
A2: Low conversion rates in this compound synthesis are often linked to several key parameters. You should investigate the following:
-
Reaction Equilibrium: Esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, lowering your yield.[2]
-
Reaction Temperature and Time: The reaction may not have reached completion due to insufficient heating or reaction time.
-
Catalyst Activity: The acid catalyst may be inactive or contaminated.
-
Purity of Reactants: The presence of water in your decanoic acid or butanol can inhibit the forward reaction.
-
Molar Ratio of Reactants: The ratio of butanol to decanoic acid can significantly impact the reaction equilibrium and final yield.
Q3: How can I effectively shift the reaction equilibrium to favor product formation?
A3: To maximize the yield of this compound, it is crucial to remove water from the reaction mixture as it is formed. This can be achieved through several methods:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) can effectively remove water.
-
Using a Drying Agent: Adding molecular sieves to the reaction mixture can absorb the water produced.
-
Excess Reactant: Using an excess of one of the reactants, typically the less expensive one (butanol), can also drive the equilibrium towards the product side.
Q4: What are the optimal reaction conditions for acid-catalyzed this compound synthesis?
A4: While the optimal conditions can vary, typical ranges reported for high yields (>90%) are:
-
Temperature: 60–80°C. This range is a balance between accelerating the reaction kinetics and preventing unwanted side reactions.
-
Molar Ratio: A 1:1 molar ratio of butanol to decanoic acid is a common starting point, but using an excess of butanol is often employed to improve yield.
-
Catalyst Concentration: A catalytic amount of a strong acid like H₂SO₄ is typically used.
Q5: Are there alternative, "greener" methods for synthesizing this compound?
A5: Yes, enzymatic synthesis using lipases as biocatalysts is a prominent green alternative. This method offers several advantages, including milder reaction conditions (e.g., around 40°C), high selectivity, and reduced environmental impact compared to strong acid catalysis. Immobilized lipases can also be reused, making the process more cost-effective.
Troubleshooting Guide for Low Conversion Rates
This guide addresses specific problems you might encounter during the synthesis of this compound.
Problem 1: Very Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure your acid catalyst (e.g., sulfuric acid) is fresh and has not been contaminated by moisture. For solid catalysts, ensure they have been properly activated and stored. |
| Insufficient Heat | Verify that your reaction setup is reaching and maintaining the target temperature (typically 60-80°C for acid catalysis). Use a calibrated thermometer. |
| Presence of Water in Reactants | Use anhydrous grade butanol and ensure the decanoic acid is dry. The presence of water will inhibit the reaction by favoring hydrolysis. |
Problem 2: Yield is Significantly Below 90%
| Possible Cause | Troubleshooting Step |
| Reaction Has Not Reached Equilibrium | Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction is complete. |
| Equilibrium is Unfavorable | Implement a water removal strategy. The most effective method is often a Dean-Stark apparatus for azeotropic distillation. Alternatively, use an excess of butanol to shift the equilibrium. |
| Sub-optimal Reactant Ratio | Experiment with varying the molar ratio of butanol to decanoic acid. While 1:1 is a baseline, ratios of 2:1 or 3:1 (alcohol:acid) can significantly improve yields. |
Problem 3: Presence of Unreacted Starting Materials in Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | As with low yield, increase the reaction time or the amount of catalyst to ensure the reaction goes to completion. Confirm completion with TLC or GC analysis before proceeding with the workup. |
| Ineffective Purification | During the aqueous workup, ensure you are using a weak base (e.g., sodium bicarbonate solution) to effectively neutralize and remove any unreacted decanoic acid. Final purification of the ester can be achieved by distillation under reduced pressure. |
Experimental Protocols
Key Experiment: Fischer Esterification of Decanoic Acid with Butanol
This protocol describes a standard laboratory procedure for synthesizing this compound using acid catalysis.
Materials:
-
Decanoic Acid
-
n-Butanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (for Dean-Stark setup)
-
Sodium Bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, combine decanoic acid and n-butanol. A common molar ratio to start with is 1:2 (acid:alcohol). Add a magnetic stir bar.
-
Solvent and Catalyst Addition: Add toluene to the flask. Assemble the Dean-Stark apparatus and reflux condenser. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the decanoic acid) to the mixture while swirling.
-
Reflux: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap. Continue reflux until no more water is collected in the trap (typically 4-6 hours).
-
Monitoring: Monitor the reaction's progress via TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Water
-
5% Sodium Bicarbonate solution (to remove unreacted acid)
-
Brine (to remove residual water)
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude this compound by distillation under reduced pressure to obtain the final product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for Acid-Catalyzed this compound Synthesis.
Troubleshooting Logic for Low Conversion Rates
Caption: Decision Tree for Troubleshooting Low Esterification Yield.
References
Impact of catalyst concentration on Butyl decanoate reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl Decanoate. The information focuses on the impact of catalyst concentration on reaction kinetics and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a catalyst in the synthesis of this compound?
A1: In the synthesis of this compound, typically through the esterification of decanoic acid and butanol, a catalyst's primary function is to increase the reaction rate. It achieves this by providing an alternative reaction pathway with a lower activation energy, allowing the system to reach equilibrium faster. The catalyst does not, however, alter the equilibrium position of the reaction.
Q2: How does increasing the catalyst concentration generally affect the reaction rate?
A2: Generally, increasing the catalyst concentration enhances the reaction rate.[1] This is because a higher concentration of the catalyst provides more active sites for the reactants to interact, leading to a higher frequency of effective molecular collisions.[1]
Q3: Is there an optimal catalyst concentration for the synthesis of this compound?
A3: Yes, for many organic syntheses, including esterification, there exists an optimal catalyst concentration at which the reaction rate is maximized.[1] Exceeding this optimal concentration may not significantly increase the reaction rate and can sometimes lead to adverse effects such as catalyst aggregation or the promotion of side reactions.[1]
Q4: What are the potential negative impacts of using an excessively high catalyst concentration?
A4: Using a catalyst concentration that is too high can lead to several issues. These include the potential for catalyst aggregation, which reduces its effective surface area and efficiency.[1] In some cases, particularly with strong acid catalysts like sulfuric acid, excessive amounts can lead to side reactions, such as the dehydration of the alcohol or polymerization, resulting in discolored products and the formation of impurities.
Q5: Can the type of catalyst influence the optimal concentration needed?
A5: Absolutely. The nature of the catalyst, whether it is a homogeneous catalyst (e.g., sulfuric acid) or a heterogeneous catalyst (e.g., an ion-exchange resin like Amberlyst 15), will significantly impact the optimal concentration. The catalyst's dispersion in the reaction medium and its specific activity are key factors in determining the most effective concentration for the reaction.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Reaction | Insufficient Catalyst: The amount of catalyst may be too low to effectively increase the reaction rate. | Gradually increase the catalyst concentration in small increments (e.g., 0.5% w/w) and monitor the reaction progress. |
| Inactive Catalyst: The catalyst may have degraded due to improper storage or handling (e.g., absorption of moisture). | Use a fresh batch of catalyst. For solid catalysts, ensure they are properly dried before use. | |
| Slow Reaction Rate | Sub-optimal Catalyst Concentration: The catalyst concentration may be below the optimal level for the reaction conditions. | Refer to literature for similar esterification reactions to determine a suitable starting concentration range. Systematically experiment with varying catalyst loadings to find the optimum for your specific conditions. |
| Poor Catalyst Dispersion: For heterogeneous catalysts, inadequate stirring may lead to poor dispersion and reduced availability of active sites. | Increase the stirring speed to ensure the catalyst is well-dispersed throughout the reaction mixture. | |
| Low Yield of this compound | Reaction Has Not Reached Equilibrium: The reaction may not have been allowed to run for a sufficient amount of time. | Increase the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine when equilibrium is reached. |
| Equilibrium Not Favoring Products: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. | Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. | |
| Excessive Catalyst Concentration Leading to Side Reactions: Too much catalyst can promote the formation of byproducts, reducing the yield of the desired ester. | Reduce the catalyst concentration. Consider using a milder catalyst if side reactions are a significant issue. | |
| Product is Discolored (e.g., Yellow or Brown) | High Catalyst Concentration Causing Degradation: Strong acid catalysts at high concentrations can cause the degradation of the reactants or products, especially at elevated temperatures. | Decrease the amount of catalyst used. Ensure the reaction temperature is not excessively high. |
| Presence of Impurities: The starting materials may contain impurities that are reacting to form colored byproducts. | Purify the starting materials (decanoic acid and butanol) before carrying out the reaction. |
Data on Catalyst Concentration and Reaction Kinetics
The following table summarizes representative data on the effect of catalyst concentration on the reaction kinetics for the synthesis of butyl esters, providing an expected trend for this compound.
| Catalyst | Catalyst Concentration (% w/w) | Reaction Time (hours) | Conversion/Yield (%) | Reference |
| Ion-Exchange Resin (Lewatit K-2431) for Butyl Acetate | 0.5 | 5 | ~40 | |
| 1.0 | 5 | ~55 | ||
| 2.0 | 5 | ~65 | ||
| Liquid Lipase for Butyl Acetate | 8.3 | 5 | >90 | |
| Acidic Ionic Liquid for Butyl Butyrate | 5.0 | 2.5 | 98.41 | |
| Amberlyst 15 for Ethyl Decanoate | 9.0 | Not Specified | High Conversion |
Experimental Protocol: Synthesis of this compound
This protocol describes the Fischer-Speier esterification of decanoic acid with n-butanol using sulfuric acid as a catalyst.
Materials:
-
Decanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reactant Setup: In a round-bottom flask, combine decanoic acid and an excess of n-butanol (a 1:3 molar ratio of acid to alcohol is common).
-
Catalyst Addition: With gentle stirring, slowly add the desired amount of concentrated sulfuric acid to the reaction mixture. Start with a catalytic amount, for example, 1-2% of the total weight of the reactants.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction temperature will be close to the boiling point of n-butanol.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically refluxed for several hours.
-
Workup - Neutralization: Once the reaction has reached completion (or equilibrium), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted decanoic acid)
-
Brine
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the excess n-butanol and extraction solvent using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Logical workflow for optimizing catalyst concentration.
Caption: Troubleshooting flowchart for low product yield.
References
Technical Support Center: Overcoming Emulsion Formation in Butyl Decanoate Workup
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsion formation during the workup of butyl decanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound synthesis?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water.[1] In the context of a this compound workup, this typically occurs during the aqueous wash steps. The ester product, unreacted starting materials, or byproducts can act as surfactants, reducing the interfacial tension between the organic and aqueous layers and promoting the formation of a stable dispersion of one liquid within the other. Vigorous shaking of the separatory funnel can also contribute to emulsion formation.[2]
Q2: What are the common causes of persistent emulsions in ester workups?
Several factors can contribute to the formation of stubborn emulsions:
-
Presence of Surfactant-like Molecules: Unreacted fatty acids, soaps formed from the neutralization of acidic catalysts with a base, or other amphiphilic molecules can stabilize emulsions.
-
High Concentration of Reactants or Products: A high concentration of dissolved species can increase the viscosity of the phases and hinder coalescence.
-
Vigorous Agitation: Shaking the separatory funnel too aggressively can create very fine droplets that are slow to coalesce.[2]
-
Similar Densities of the Two Phases: If the densities of the organic and aqueous layers are very close, gravitational separation will be slow.
Q3: Can I prevent emulsion formation in the first place?
Prevention is often easier than breaking an emulsion.[2] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without excessive agitation.
-
Use of Brine: Performing the initial washes with a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous layer, making it more polar and less likely to form an emulsion with the organic layer.[3]
-
Temperature Control: Sometimes, performing the extraction at a lower or higher temperature can influence the stability of a potential emulsion.
Troubleshooting Guide: Breaking a Stubborn Emulsion
If you have already formed an emulsion, do not despair. Several techniques can be employed to break it. The choice of method will depend on the nature of the emulsion and the materials involved.
Troubleshooting Workflow
References
Technical Support Center: Stability and Degradation of Butyl Decanoate
Welcome to the technical support center for Butyl Decanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The principal degradation pathway for this compound is hydrolysis. In the presence of water, and catalyzed by either an acid or a base, the ester bond is cleaved to yield Butanol and Decanoic acid.[1] this compound is relatively stable under normal conditions.[1]
Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place within a tightly sealed container to protect it from moisture and light.
Q3: My this compound sample has developed a slightly rancid or waxy odor. What is the likely cause?
A3: This is a common indicator of hydrolysis. Decanoic acid, one of the primary degradation products, has a characteristic waxy or slightly rancid odor. The presence of this odor suggests that your sample has likely been exposed to moisture, leading to the formation of the free fatty acid.
Q4: Are there other potential degradation pathways for this compound besides hydrolysis?
A4: While hydrolysis is the most common degradation route, other pathways such as oxidation can occur, particularly under forcing conditions. As a saturated fatty acid ester, this compound is relatively resistant to oxidation compared to unsaturated esters. However, prolonged exposure to high temperatures and oxygen can lead to oxidative degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound stability.
Analytical Troubleshooting: Chromatography
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Peak tailing in HPLC analysis | - Secondary interactions with stationary phase: The analyte may be interacting with residual silanol groups on the silica-based column packing.[2] - Column overload: Injecting too high a concentration of the analyte. - Mismatched sample solvent and mobile phase: The sample solvent may be too strong, causing peak distortion. | - Optimize mobile phase pH: For reversed-phase HPLC, a lower pH (e.g., <3) can suppress the ionization of silanol groups, reducing tailing.[1] - Use a high-purity silica column: Modern columns have fewer active silanol sites. - Reduce sample concentration: Dilute the sample before injection. - Ensure sample solvent is similar in strength to the mobile phase: If possible, dissolve the sample in the mobile phase. |
| Ghost peaks in chromatogram | - Contamination: Carryover from previous injections, contaminated solvent, or impurities in the sample. - Late elution: A peak from a previous injection eluting in the current run. | - Implement a thorough wash cycle: Use a strong solvent to wash the column and injector between runs. - Use high-purity solvents and reagents. - Extend the run time: Ensure all components from the previous injection have eluted before the next injection. |
| Irreproducible retention times in GC analysis | - Leaks in the system: A leak in the carrier gas flow path can cause pressure fluctuations. - Column degradation: The stationary phase may be degrading due to high temperatures or exposure to oxygen. - Inconsistent oven temperature: Fluctuations in the oven temperature will affect retention times. | - Perform a leak check: Check all fittings and connections for leaks. - Condition the column: Heat the column according to the manufacturer's instructions to remove contaminants. If the problem persists, the column may need to be replaced. - Verify oven temperature calibration. |
| Formation of artifact peaks in GC analysis | - Transesterification in the injector port: If the sample is dissolved in an alcohol (e.g., ethanol used as a stabilizer in chloroform), it can react with this compound at high injector temperatures to form ethyl decanoate.[3] | - Use a non-alcoholic solvent for sample preparation. - Optimize injector temperature: Use the lowest possible temperature that allows for efficient volatilization of the analyte. |
Quantitative Data on Degradation
Table 1: Representative Conditions for Forced Degradation Studies of Esters
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Degradation Pathway |
| Acidic Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M - 1 M HCl, heated at 60-80°C | Hydrolysis |
| Basic Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M - 1 M NaOH, heated at 60-80°C | Hydrolysis (Saponification) |
| Oxidative Degradation | Hydrogen Peroxide (H₂O₂) | 3-30% H₂O₂ at room temperature | Oxidation |
| Thermal Degradation | Heat | Stored at elevated temperatures (e.g., 50-70°C) | Thermolysis |
| Photodegradation | UV or visible light | Exposure to a controlled light source (e.g., ICH option 1 or 2) | Photolysis |
Table 2: Example of Thermal Degradation Data for a Saturated Fatty Acid Ester (Illustrative)
| Temperature (°C) | Time (hours) | Degradation (%) |
| 50 | 24 | < 1 |
| 50 | 72 | 1.5 |
| 70 | 24 | 2.8 |
| 70 | 72 | 8.5 |
Note: This data is illustrative and the actual degradation of this compound may vary.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
Objective: To develop and validate a stability-indicating HPLC-UV method for the quantification of this compound and its primary hydrolytic degradation product, Decanoic acid.
Materials:
-
This compound reference standard
-
Decanoic acid reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or other suitable buffer components
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% phosphoric acid. The gradient can start with a lower concentration of acetonitrile and ramp up to elute the more non-polar this compound.
-
Standard Solution Preparation: Prepare stock solutions of this compound and Decanoic acid in a suitable solvent such as acetonitrile or methanol. Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.
-
Sample Preparation: For stability samples, dissolve a known amount of the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water with 0.1% phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for Decanoic acid) and a less specific, lower wavelength for this compound if it lacks a strong chromophore.
-
Injection Volume: 10 µL
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Forced degradation samples should be used to demonstrate specificity.
Protocol 2: Forced Degradation Study Workflow
Objective: To investigate the degradation of this compound under various stress conditions.
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 M HCl for acidic hydrolysis, 0.1 M NaOH for basic hydrolysis, 3% H₂O₂ for oxidation).
-
Stress Conditions: Expose the samples to the stress conditions as outlined in Table 1 for a defined period. Include a control sample stored under normal conditions.
-
Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating method (e.g., the HPLC-UV method described in Protocol 1).
-
Data Evaluation: Quantify the amount of this compound remaining and the amount of degradation products formed at each time point.
Visualizations
Caption: Primary hydrolytic degradation pathway of this compound.
Caption: A typical experimental workflow for a forced degradation study.
Caption: A logical approach to troubleshooting analytical issues.
References
Validation & Comparative
A Comparative Analysis of Chemical vs. Enzymatic Synthesis of Butyl Decanoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Route
The synthesis of butyl decanoate, a valuable ester with applications in flavors, fragrances, and as a specialty solvent, can be achieved through two primary routes: traditional chemical catalysis and modern enzymatic methods. The choice between these methodologies hinges on a trade-off between reaction speed and yield versus environmental impact and catalyst reusability. This guide provides a comprehensive comparison of these two synthetic approaches, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Chemical vs. Enzymatic Synthesis
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (e.g., Candida antarctica Lipase B) |
| Yield | >90%[1] | 60-80% |
| Reaction Time | 4-6 hours | 10-24 hours |
| Temperature | 60-80°C[1] | 40-60°C |
| Catalyst Reusability | No (generates neutralization waste) | High (>10 cycles for immobilized enzymes) |
| Downstream Processing | Energy-intensive purification required | Simpler product separation |
| Environmental Impact | Higher energy demand, significant waste (E-factor) | 40% less energy, 60% lower E-factor |
| Selectivity | Lower, potential for side reactions | High |
Experimental Protocols
Chemical Synthesis: Fischer Esterification of this compound
This protocol outlines the synthesis of this compound from decanoic acid and butanol using sulfuric acid as a catalyst.
Materials:
-
Decanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium chloride (NaCl), saturated solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine decanoic acid and an excess of n-butanol (typically a 2 to 3-fold molar excess).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total mass of reactants) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 60-80°C) for 4-6 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent and excess butanol using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound using an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B).
Materials:
-
Decanoic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous heptane or other suitable organic solvent (optional, for solvent-based systems)
-
Molecular sieves (optional, for water removal)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Incubator shaker or stirred reactor
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant Preparation: In a screw-capped flask or reactor, dissolve decanoic acid and n-butanol in a suitable solvent like anhydrous heptane. A typical starting molar ratio of butanol to decanoic acid is 1:1 to 3:1. For a solvent-free system, the reactants are mixed directly.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A common enzyme loading is 5-10% (w/w) of the total substrate weight.
-
Water Removal (Optional): To drive the equilibrium towards ester formation, activated molecular sieves can be added to the mixture to adsorb the water produced during the reaction.
-
Incubation: Maintain the reaction at a constant temperature (e.g., 40-60°C) with continuous agitation (e.g., 150-200 rpm) for 10-24 hours. The reaction progress can be monitored by GC or by titrating the remaining acid content.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration. The enzyme can be washed with a solvent (e.g., ethanol and then heptane), dried, and reused for subsequent batches.
-
Product Purification: Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted decanoic acid. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent by rotary evaporation to obtain the crude this compound. Further purification, if necessary, can be achieved by vacuum distillation.
Reaction Mechanisms and Workflows
The following diagrams illustrate the underlying chemical transformations and experimental processes for both synthetic routes.
Caption: Comparative experimental workflows for chemical and enzymatic synthesis.
Caption: Mechanism of acid-catalyzed Fischer esterification.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
Conclusion
The choice between chemical and enzymatic synthesis of this compound is a classic example of the "green chemistry" paradigm shift in modern chemical production. While chemical synthesis offers the advantages of high yields and rapid reaction times, it comes at the cost of harsh reaction conditions, difficult purification, and a significant environmental footprint. In contrast, enzymatic synthesis provides a milder, more selective, and sustainable alternative. The ability to reuse the biocatalyst and the simplified downstream processing make it an increasingly attractive option, particularly for high-value products in the pharmaceutical and food industries where purity and natural production methods are paramount. For researchers and drug development professionals, the long-term benefits of a cleaner, more sustainable process offered by enzymatic synthesis may outweigh the shorter reaction times of traditional chemical methods.
References
A Comparative Guide to Analytical Methods for Butyl Decanoate Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Butyl decanoate is essential for quality control, formulation development, and various research applications. This guide provides a detailed comparison of three prominent analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, desired accuracy, and the availability of instrumentation. This document presents a comparative overview of these methods, supported by experimental data for similar esters, to facilitate an informed decision-making process.
Data Presentation
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantification of esters similar to this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Characteristic | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.99 | ≥ 0.995 | > 0.999 |
| Accuracy (% Recovery) | 90.3 - 98.5% | 81.7 - 110.9% | 98 - 102% |
| Precision (% RSD) | 0.77 - 5.05% | 0.2 - 1.3% | < 2.0% |
| Limit of Detection (LOD) | 29 - 530 µg/L | 0.1 - 1.8 mg/L | ~10 µM |
| Limit of Quantification (LOQ) | Not Specified | 0.5 - 5.0 mg/L | Dependent on desired accuracy |
Experimental Protocols
Detailed methodologies for the validation of GC-MS, HPLC-UV, and qNMR methods for this compound quantification are provided below.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as hexane or ethyl acetate.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
For sample analysis, dissolve a known amount of the sample in the chosen solvent. If necessary, perform a liquid-liquid extraction to isolate this compound from the sample matrix.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 56, 173).
-
2. High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is a versatile technique for separating and quantifying compounds that are less volatile or thermally labile. For esters like this compound that lack a strong chromophore, UV detection is typically performed at low wavelengths.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Generate calibration standards by diluting the stock solution to the desired concentration range (e.g., 1 µg/mL to 250 µg/mL).
-
Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water.[1] Phosphoric acid may be added to improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: As this compound does not have a strong UV chromophore, detection is typically performed at a low wavelength, such as 210 nm.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR) Method
qNMR is a primary ratio method that allows for the direct quantification of a substance against a certified internal standard without the need for a calibration curve.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh and add a suitable, high-purity internal standard (e.g., dimethyl sulfone, maleic acid) to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment with a 90° pulse angle.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
Data Processing and Quantification:
-
Process the acquired FID with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the concentration of this compound using the following equation:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
Caption: A generalized workflow for the validation of an analytical method.
References
A Comparative Sensory Evaluation of Butyl Decanoate and Other Common Flavor Esters
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Sensory Profiles of Key Flavor Esters with Supporting Experimental Protocols.
In the realm of flavor science and pharmaceutical formulation, the selection of appropriate flavoring agents is paramount to product success. Esters, a class of organic compounds, are widely utilized for their characteristic fruity and pleasant aromas. This guide provides a comprehensive sensory evaluation of butyl decanoate in comparison to other commonly used flavor esters, namely ethyl butyrate and isoamyl acetate. The information presented herein is supported by a detailed experimental protocol for sensory analysis and an overview of the relevant olfactory signaling pathway.
Comparative Sensory Profile of Flavor Esters
The sensory characteristics of flavor esters are defined by their unique chemical structures, which influence their interaction with olfactory receptors. While individual perception can vary, descriptive sensory analysis provides a standardized method for quantifying and comparing these attributes. The following table summarizes the key sensory descriptors and reported odor thresholds for this compound, ethyl butyrate, and isoamyl acetate.
| Flavor Ester | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | Sensory Profile | Odor Threshold (in water) |
| This compound | CH₃(CH₂)₈COO(CH₂)₃CH₃ | C₁₄H₂₈O₂ | 228.37 | Fruity, waxy, slightly fatty with whiskey-like notes[1] | Data not readily available |
| Ethyl Butyrate | CH₃CH₂CH₂COOCH₂CH₃ | C₆H₁₂O₂ | 116.16 | Fruity (pineapple, strawberry), sweet, ethereal[2][3] | ~1 ppb[3] |
| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | C₇H₁₄O₂ | 130.18 | Banana, pear, sweet, solvent-like[2] | ~2 ppm |
Note: The sensory profile of this compound is less consistently defined in the literature compared to ethyl butyrate and isoamyl acetate, with some sources emphasizing its fruity notes and others its whiskey-like character. Further quantitative descriptive analysis is warranted for a more precise characterization.
Experimental Protocols for Sensory Evaluation
To obtain reliable and reproducible sensory data, a well-designed experimental protocol is essential. The following methodology outlines a standard approach for the descriptive sensory analysis of flavor esters.
Objective
To quantitatively describe and compare the sensory attributes of this compound, ethyl butyrate, and isoamyl acetate.
Panelists
A panel of 8-12 trained sensory assessors with prior experience in descriptive analysis of flavor compounds should be utilized. Panelists should be screened for their ability to detect and describe a range of aroma and flavor notes.
Sample Preparation
-
Stock Solutions: Prepare stock solutions of each ester (this compound, ethyl butyrate, isoamyl acetate) in a neutral solvent, such as propylene glycol or ethanol, at a concentration of 1% (w/v).
-
Test Solutions: Prepare test solutions by diluting the stock solutions in deionized, odor-free water to concentrations that are slightly above the predetermined odor and taste thresholds. The final concentrations should be determined through preliminary testing to ensure they are clearly perceivable without causing sensory fatigue. A typical starting concentration for evaluation is 10 ppm.
-
Serving: Present 20 mL of each test solution to the panelists in identical, opaque, and odorless glass containers, coded with random three-digit numbers. The samples should be served at a controlled temperature (e.g., 20°C).
Evaluation Procedure
-
Lexicon Development: In a series of initial sessions, the panel will collaboratively develop a lexicon of descriptive terms for the aroma and flavor of the esters. This will involve presenting the panelists with the individual esters and various reference standards (e.g., fruit extracts, essential oils) to establish a common language for describing the sensory attributes.
-
Training: Panelists will be trained to use the developed lexicon to rate the intensity of each attribute on a structured scale, such as a 15-cm line scale anchored with "low intensity" and "high intensity."
-
Data Collection: In individual booths under controlled lighting and ventilation, panelists will evaluate the coded samples in a randomized order. Panelists will rinse their mouths with deionized water between samples to minimize carry-over effects. For each sample, they will rate the intensity of each attribute from the agreed-upon lexicon.
Data Analysis
The intensity ratings for each attribute will be collected and analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the sensory profiles of the esters. Principal Component Analysis (PCA) can be used to visualize the relationships between the esters and their sensory attributes.
Olfactory Signaling Pathway for Ester Perception
The perception of flavor esters, like all odorants, is initiated by the interaction of volatile molecules with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. This interaction triggers a cascade of intracellular events, ultimately leading to the transmission of a neural signal to the brain, where it is interpreted as a specific aroma.
The following diagram illustrates the canonical olfactory signal transduction pathway initiated by the binding of a flavor ester to an olfactory receptor.
Caption: Olfactory signal transduction pathway for flavor esters.
Experimental Workflow for Sensory Evaluation
The successful execution of a sensory evaluation study relies on a well-structured workflow. The following diagram outlines the key stages of the experimental process described in the protocol section.
Caption: Experimental workflow for descriptive sensory analysis.
References
Comparing the efficacy of different lipases for Butyl decanoate synthesis
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of butyl decanoate, a valuable ester with applications in the flavor, fragrance, and pharmaceutical industries, offers a green and highly specific alternative to traditional chemical methods. The choice of lipase is a critical factor influencing the efficiency and yield of this biocatalytic process. This guide provides an objective comparison of the efficacy of three commonly used lipases—Candida antarctica lipase B (CALB), Rhizomucor miehei lipase (RML), and Aspergillus niger lipase (ANL)—for the synthesis of this compound, supported by experimental data from scientific literature.
Comparative Performance of Lipases for Ester Synthesis
The following table summarizes the performance of different lipases in the synthesis of decanoate and other relevant butyl esters. While direct comparative data for this compound synthesis using all three lipases is limited, the presented data for analogous esters provide valuable insights into their relative efficacy.
| Lipase (Source) | Product | Conversion Yield (%) | Reaction Time (h) | Optimal Temperature (°C) | Solvent System | Reference |
| Candida antarctica lipase B (CALB) | Benzyl decanoate | 92.1 | 1.5 | 30 | Solvent-free | |
| Butyl-4-methyl-3-oxopentanoate | 87 | 6 | 55 | Not specified | [1] | |
| n-Butyl acetate | >90 | 5 | 45 | Hexane | [2] | |
| Rhizomucor miehei lipase (RML) | Isoamyl acetate | >80 | Not specified | Not specified | Not specified | [3] |
| Butyl acetate | High (not specified) | Not specified | Not specified | n-Hexane | ||
| Aspergillus niger lipase (ANL) | Butyl butyrate | High (not specified) | Not specified | 60 | Not specified |
Note: The data presented is compiled from different studies and may not represent a direct head-to-head comparison under identical conditions.
Key Observations:
-
Candida antarctica lipase B (CALB) , particularly in its immobilized form (e.g., Novozym 435), consistently demonstrates high conversion yields for the synthesis of various esters, including those with decanoic acid. It is a highly versatile and robust biocatalyst.
-
Rhizomucor miehei lipase (RML) is also an effective catalyst for ester synthesis, particularly for short-chain esters like butyl acetate. Its performance in the synthesis of longer-chain esters like this compound requires further investigation for a direct comparison.
-
Aspergillus niger lipase (ANL) shows good potential for the synthesis of butyl esters, with optimal performance at a higher temperature compared to CALB.
Experimental Protocols
The following is a generalized experimental protocol for the lipase-catalyzed synthesis of this compound, based on common methodologies reported in the literature.
1. Materials:
-
Decanoic acid
-
n-Butanol
-
Immobilized lipase (e.g., Novozym 435 for CALB)
-
Anhydrous solvent (e.g., n-hexane or solvent-free)
-
Molecular sieves (3Å, activated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Standard for gas chromatography (GC) analysis (e.g., dodecane)
2. Reaction Setup:
-
In a screw-capped flask, dissolve decanoic acid and n-butanol in the chosen solvent. A typical molar ratio of alcohol to acid is 1:1 to 3:1. For a solvent-free system, the reactants themselves form the reaction medium.
-
Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate weight.
-
To drive the reaction towards ester formation, add activated molecular sieves (approximately 20 g/L) to adsorb the water produced during the reaction.
3. Reaction Conditions:
-
Seal the flask and place it in an orbital shaker or a stirred-batch reactor.
-
Maintain the reaction at a constant temperature (e.g., 30-60°C) with continuous agitation (e.g., 150-200 rpm).
-
Monitor the reaction progress by withdrawing small aliquots at regular intervals.
4. Sample Analysis:
-
To stop the reaction in the collected sample, immediately filter out the immobilized enzyme using a syringe filter (0.22 µm).
-
Analyze the sample using gas chromatography (GC) equipped with a flame ionization detector (FID).
-
Quantify the concentration of this compound by comparing the peak area with that of a known concentration of an internal standard. The conversion yield can be calculated based on the initial amount of the limiting substrate (decanoic acid).
5. Product Purification:
-
After the reaction reaches the desired conversion, filter to remove the immobilized lipase. The enzyme can be washed with a suitable solvent, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to remove any unreacted decanoic acid.
-
Wash the organic layer with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizing the Process
Experimental Workflow for Lipase-Catalyzed this compound Synthesis
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Reaction Mechanism: Lipase-Catalyzed Esterification
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
A Comparative Guide to Butyl Decanoate and Other Fatty Acid Esters for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Fatty acid esters are a pivotal class of excipients in pharmaceutical formulations, prized for their roles as solvents, emollients, and penetration enhancers. Their ability to modulate the delivery of active pharmaceutical ingredients (APIs), particularly through the skin, makes them a subject of continuous research. This guide provides an objective comparison of Butyl Decanoate against other commonly used fatty acid esters: Ethyl Oleate, Isopropyl Myristate, and Methyl Laurate, supported by physicochemical data and experimental insights.
Physicochemical Properties: A Comparative Overview
The selection of a fatty acid ester is often dictated by its physical and chemical properties, which influence its function within a formulation. Key properties for this compound and its alternatives are summarized below.
| Property | This compound | Ethyl Oleate | Isopropyl Myristate | Methyl Laurate |
| Molecular Formula | C₁₄H₂₈O₂[1][2][3] | C₂₀H₃₈O₂ | C₁₇H₃₄O₂ | C₁₃H₂₆O₂[4][5] |
| Molecular Weight ( g/mol ) | 228.37 | 310.51 | 270.45 | 214.34 |
| Appearance | Colorless to pale yellow liquid | Pale yellow to colorless oily liquid | Clear, colorless, odorless liquid | Colorless liquid |
| Boiling Point (°C) | 274-275 @ 760 mmHg | 216-218 @ 15 mmHg | 193 @ 20 mmHg | 262 @ 766 mmHg |
| Melting Point (°C) | N/A | -32 | ~3 - 5 | 4-5 |
| Density (g/mL) | ~0.86 @ 20-25°C | ~0.87 @ 25°C | ~0.85 @ 25°C | ~0.87 @ 25°C |
| Solubility | Soluble in DMSO and alcohol; Insoluble in water. | Soluble in chloroform. | Soluble in oils, acetone, chloroform, ethanol; Insoluble in water. | Soluble in alcohol, dipropylene glycol; Insoluble in water. |
Performance as Skin Penetration Enhancers
Fatty acid esters are widely recognized for their ability to enhance the permeation of APIs through the stratum corneum, the primary barrier of the skin. They achieve this by reversibly disrupting the highly ordered lipid structure of this layer, thereby increasing its fluidity and creating pathways for drug molecules to pass through.
The effectiveness of a fatty acid ester as a penetration enhancer is often linked to its structure, including the chain length of both the fatty acid and alcohol moieties. Studies on fatty acids have shown that maximum flux is often achieved with C9-C12 chain lengths. This suggests that esters derived from these acids, such as this compound (C10 acid) and Methyl Laurate (C12 acid), are structurally well-suited for this application.
While direct comparative studies for all four esters under identical conditions are limited, the available data provide valuable insights into their relative performance.
| Fatty Acid Ester | Model Drug | Enhancement Ratio (ER) / Flux Increase | Experimental System |
| Isopropyl Myristate | Testosterone | 11-fold increase in flux (with 2% IPM) | Human cadaver skin |
| Isopropyl Myristate | Terbutaline Sulfate | Showed the most pronounced enhancing effect compared to Methyl Laurate and Isopropyl Lanolate. | Mouse and human cadaver skins |
| Isopropyl Myristate | Ketoconazole | ~11-fold increase in ER (with 5% w/w IPM) | Rabbit skin |
| Methyl Laurate | Terbutaline Sulfate | Effective, but less pronounced enhancement compared to Isopropyl Myristate. | Mouse and human cadaver skins |
| Ethyl Oleate | N/A | Approved by the FDA for use in topical products as a penetration enhancer. | N/A |
| This compound | N/A | Structurally similar to other effective medium-chain fatty acid esters. The C10 acyl chain falls within the optimal C9-C12 range for penetration enhancement. | N/A |
Note: Enhancement Ratios (ER) are highly dependent on the specific API, vehicle, concentration, and skin model used. The data presented are for comparative illustration.
Mechanism of Action: Disruption of Stratum Corneum Lipids
The primary mechanism by which fatty acid esters enhance skin permeation is the fluidization of the stratum corneum's intercellular lipid matrix. This process is depicted in the diagram below.
Caption: Mechanism of skin permeation enhancement by fatty acid esters.
Experimental Protocols
Objective comparison of fatty acid esters requires standardized experimental methodologies. Below are detailed protocols for two key experiments: solubility determination and in vitro skin permeation testing.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the maximum amount of a solute that can dissolve in a solvent (the fatty acid ester) at a specific temperature.
References
- 1. Exploring unsaturated fatty acid cholesteryl esters as transdermal permeation enhancers | Semantic Scholar [semanticscholar.org]
- 2. Human skin permeability enhancement by lauric acid under equilibrium aqueous conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H28O2 | CID 35408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cross-Validation of GC-MS and HPLC Methods for Butyl Decanoate Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of esters like Butyl decanoate is critical for quality control, stability studies, and formulation development. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides a comprehensive cross-validation of GC-MS and HPLC methods for the analysis of this compound, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for a given analytical challenge.
The choice between GC-MS and HPLC is contingent on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.[1] this compound, being a semi-volatile ester, is amenable to analysis by both techniques, making a direct comparison of their performance particularly valuable.
At a Glance: Key Performance Characteristics
A cross-validation of analytical methods involves a comparison of their key performance parameters to determine if they provide equivalent results.[2] The following table summarizes the typical performance characteristics for the analysis of fatty acid esters, including this compound, using GC-MS and HPLC.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass-to-charge ratio. | Separation based on polarity and partitioning between a liquid mobile phase and a stationary phase, with UV or other detectors. |
| Sample Volatility | Requires volatile or semi-volatile compounds. Derivatization may be needed for non-volatile analytes. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances.[3] |
| Linearity (r²) | Typically > 0.99 | Typically ≥ 0.995 |
| Accuracy (% Recovery) | Generally in the range of 90-110% | Generally in the range of 80-120% |
| Precision (RSD%) | Typically < 15% | Typically < 5% |
| Limit of Detection (LOD) | Generally higher sensitivity, especially in Selected Ion Monitoring (SIM) mode, can reach µg/L levels.[2] | Good sensitivity, but typically lower than GC-MS, often in the mg/L range.[2] |
| Specificity | High, as mass spectrometry provides structural information for confident peak identification. | Lower, as it relies on retention time and UV absorbance, which can be less specific. |
Experimental Workflows and Logical Relationships
The selection of an analytical method is a critical decision based on a variety of factors. The following diagram illustrates the logical workflow for the cross-validation of GC-MS and HPLC methods for this compound analysis.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both GC-MS and HPLC are presented below. These protocols are based on established methods for similar fatty acid esters and can be adapted for specific analytical needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the routine analysis and quantification of this compound in various sample matrices.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
If the sample is in a complex matrix, perform a liquid-liquid extraction using a suitable solvent like hexane or a solid-phase extraction (SPE) to isolate the analyte.
-
Dilute the extracted sample to a known volume with an appropriate solvent (e.g., hexane) to bring the concentration of this compound within the calibration range.
-
If necessary, add an internal standard for more accurate quantification.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm) is commonly used.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) over the desired concentration range.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
High-Performance Liquid Chromatography (HPLC) Protocol
This method offers a versatile approach for the analysis of this compound, particularly when dealing with complex sample matrices or when analyzing it alongside non-volatile compounds.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Dilute the sample as needed to fall within the linear range of the calibration curve.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20 v/v). The exact ratio may need to be optimized for specific applications.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV detector set at a wavelength where this compound has some absorbance (e.g., around 210 nm), as it lacks a strong chromophore. For higher sensitivity with non-UV absorbing compounds, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used.
3. Calibration:
-
Prepare a series of working standard solutions of this compound by diluting a stock solution with the mobile phase to obtain concentrations in the desired range.
-
Inject the calibration standards into the HPLC system.
-
Generate a calibration curve by plotting the peak area versus the concentration of this compound.
Conclusion
Both GC-MS and HPLC are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis. GC-MS offers higher sensitivity and specificity, making it ideal for trace-level analysis and unambiguous identification. HPLC, on the other hand, provides greater versatility for a wider range of compounds and may involve simpler sample preparation. A thorough method validation according to the International Council for Harmonisation (ICH) guidelines is essential, regardless of the chosen technique, to ensure the generation of accurate and reliable data.
References
Characterization of Butyl Decanoate: A Comparative Guide to Spectroscopic and Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of butyl decanoate, an ester widely used in the flavor, fragrance, and pharmaceutical industries. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting data from alternative methods such as Infrared (IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Spectroscopic and Chromatographic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and GC-MS analyses of this compound.
Table 1: ¹H NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Inferred Coupling Constant (J, Hz) |
| H-a (CH₃) | 0.88 | Triplet (t) | ~ 6.8 |
| H-b, c, d, e, f, g | 1.27 | Multiplet (m) | - |
| H-h (CH₂) | 1.35 | Multiplet (m) | - |
| H-i (CH₂) | 2.282 | Triplet (t) | ~ 7.5 |
| H-j (CH₂) | 1.45 | Sextet (sxt) | ~ 7.2 |
| H-k (CH₂) | 1.63 - 1.51 | Multiplet (m) | - |
| H-l (O-CH₂) | 4.068 | Triplet (t) | ~ 6.7 |
| H-m (CH₃) | 0.93 | Triplet (t) | ~ 7.4 |
Note: Data inferred from multiple sources. Multiplicity and coupling constants are estimated based on typical values for alkyl chains.
Table 2: ¹³C NMR Spectral Data for this compound
| Assignment | Chemical Shift (δ, ppm) |
| C-1 (C=O) | ~174 |
| C-2 (CH₂) | ~34 |
| C-3 to C-8 (CH₂) | ~29-32 |
| C-9 (CH₂) | ~25 |
| C-10 (CH₃) | ~14 |
| C-1' (O-CH₂) | ~64 |
| C-2' (CH₂) | ~31 |
| C-3' (CH₂) | ~19 |
| C-4' (CH₃) | ~14 |
Note: Approximate chemical shifts are interpreted from spectral data.[1]
Table 3: Comparison of Alternative Characterization Methods for this compound
| Technique | Key Findings |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound exhibits a strong, characteristic absorption band for the ester carbonyl group (C=O) at approximately 1740 cm⁻¹. Other significant peaks include C-H stretching vibrations around 2850-2960 cm⁻¹ and C-O stretching vibrations in the 1100-1300 cm⁻¹ region.[1][2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Index (RI): The Kovats non-isothermal retention index on a standard non-polar column (e.g., DB-5) is approximately 1570-1575.[1]Mass Spectrum (EI): The electron ionization mass spectrum shows characteristic fragmentation patterns. The molecular ion peak (m/z 228) may be weak or absent. Prominent fragments are observed at m/z = 173 (M-55, loss of butoxy radical), 155, 116, 60, and 56 (base peak).[1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a small vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (300 MHz NMR Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with a liquid sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory)
-
Pipette
-
Solvent for cleaning (e.g., acetone or isopropanol)
Procedure:
-
Instrument Setup:
-
Perform a background scan to account for atmospheric CO₂ and H₂O.
-
-
Sample Preparation (Neat Liquid on Salt Plates):
-
Place a drop of this compound onto a clean, dry salt plate.
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
Mount the plates in the spectrometer's sample holder.
-
-
Data Acquisition:
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and to confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., hexane or ethyl acetate)
-
GC-MS instrument equipped with a capillary column (e.g., DB-5 or equivalent)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent.
-
Transfer the solution to an autosampler vial.
-
-
Instrument Setup:
-
Set the GC oven temperature program (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).
-
Set the injector and transfer line temperatures (e.g., 250°C).
-
Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.
-
-
Data Acquisition:
-
Inject a small volume of the sample (e.g., 1 µL) into the GC.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
-
Data Analysis:
-
Determine the retention time of the this compound peak.
-
Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with a library spectrum for confirmation.
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the characterization of this compound using the described analytical techniques.
Caption: Workflow for the characterization of this compound.
Caption: Logical relationships between data and structure.
References
Comparative study of Butyl decanoate as a biofuel additive
A Comparative Analysis of Butyl Decanoate as a Biofuel Additive for Diesel Engines
Introduction
The quest for sustainable and cleaner alternatives to conventional fossil fuels has led to extensive research into various biofuel additives. These additives are blended with diesel or biodiesel to improve fuel properties, enhance engine performance, and reduce harmful emissions. Among the promising candidates is this compound, a fatty acid ester. This guide provides a comparative study of this compound as a biofuel additive, evaluating its properties and performance in relation to other common additives such as ethanol, diethyl ether (DEE), and rapeseed methyl ester (RME). The information is targeted towards researchers, scientists, and professionals in drug development and related fields, offering a concise overview supported by available data and experimental methodologies.
Physicochemical Properties of Biofuel Additives
The fundamental properties of a biofuel additive play a crucial role in its performance within a diesel engine. Key parameters include cetane number, density, viscosity, and flash point. A higher cetane number, for instance, indicates a shorter ignition delay and better combustion quality.
| Property | This compound | Ethanol | Diethyl Ether (DEE) | Rapeseed Methyl Ester (RME) | Diesel (Typical) |
| Molecular Formula | C₁₄H₂₈O₂[1] | C₂H₅OH | C₄H₁₀O | Primarily C₁₉H₃₆O₂ | C₁₂-C₂₀ hydrocarbons |
| Molecular Weight ( g/mol ) | 228.37[1] | 46.07 | 74.12 | ~296 | ~170-280 |
| Cetane Number | 54.6 | 8-10 | >125 | 48-62 | 40-55 |
| Density at 20°C (g/mL) | 0.86[1] | 0.789 | 0.713 | 0.880 | 0.82-0.85 |
| Kinematic Viscosity at 40°C (mm²/s) | ~3.6-4.1 | 1.07 | 0.23 | 4.5-5.5 | 1.9-4.1 |
| Flash Point (°C) | 136[1] | 13 | -40 | >120 | >52 |
| Oxygen Content (wt.%) | ~14% | ~34.7% | ~21.6% | ~11% | 0% |
Comparative Engine Performance and Emission Characteristics
While direct comparative studies involving this compound against other additives under identical engine conditions are limited in the publicly available literature, we can infer its potential performance based on its properties and data from studies on similar fatty acid esters.
Engine Performance
-
Brake Thermal Efficiency (BTE): Oxygenated additives can improve combustion efficiency, potentially leading to an increase in BTE. Studies on various fatty acid esters have shown mixed results, with some reporting slight increases in BTE while others show a decrease, often dependent on the blend ratio and engine operating conditions.
-
Brake Specific Fuel Consumption (BSFC): Due to the lower energy density of most oxygenated additives compared to diesel, an increase in BSFC is often observed to maintain the same power output.
Emission Characteristics
-
Carbon Monoxide (CO) and Hydrocarbon (HC) Emissions: The inherent oxygen content in additives like this compound generally promotes more complete combustion, leading to a reduction in CO and HC emissions.
-
Nitrogen Oxides (NOx) Emissions: The impact of oxygenated additives on NOx emissions is complex. The higher oxygen content can lead to higher combustion temperatures, which tends to increase NOx formation. However, factors like ignition delay and the specific chemical structure of the additive also play a significant role.
-
Particulate Matter (PM)/Smoke Emissions: Oxygenated fuels are well-known for their ability to reduce PM and smoke emissions by promoting more complete combustion and inhibiting soot formation.
The following table summarizes the general effects of different additives on engine performance and emissions based on available literature. It is important to note that these are general trends and the actual impact can vary significantly with engine technology, operating conditions, and blend composition.
| Additive | Brake Thermal Efficiency (BTE) | Brake Specific Fuel Consumption (BSFC) | CO Emissions | HC Emissions | NOx Emissions | PM/Smoke Emissions |
| Ethanol | Generally lower or similar | Generally higher | Reduction | Reduction | Increase or Decrease | Reduction |
| Diethyl Ether (DEE) | Generally similar or slightly lower | Generally higher | Reduction | Increase or Decrease | Reduction | Significant Reduction |
| Rapeseed Methyl Ester (RME) | Generally similar or slightly lower | Generally higher | Reduction | Reduction | Increase | Reduction |
| This compound (Expected) | Potentially similar or slightly improved | Potentially slightly higher | Expected Reduction | Expected Reduction | Potential Increase | Expected Reduction |
Experimental Protocols
Standardized testing procedures are crucial for the accurate evaluation and comparison of biofuel additives. The following outlines a typical experimental protocol for assessing the performance and emissions of a diesel engine fueled with biodiesel blends.
Fuel Preparation and Characterization
-
Blending: Prepare the desired fuel blends (e.g., B20, which is 20% biodiesel and 80% diesel) with the additive at specified concentrations (e.g., 5%, 10% by volume). Ensure thorough mixing using a magnetic stirrer or ultrasonic bath.
-
Property Analysis: Characterize the key physicochemical properties of the fuel blends according to ASTM standards. This includes:
-
ASTM D613: Cetane Number of Diesel Fuel Oil.
-
ASTM D445: Kinematic Viscosity of Transparent and Opaque Liquids.
-
ASTM D1298: Density, Relative Density (Specific Gravity), or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method.
-
ASTM D93: Flash Point by Pensky-Martens Closed Cup Tester.
-
ASTM D4809: Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter (High-Precision Method).
-
Engine Test Procedure
-
Engine Setup: A common setup involves a single-cylinder, four-stroke, direct-injection diesel engine coupled to an eddy current dynamometer to control the load.
-
Instrumentation: The engine should be instrumented to measure parameters such as engine speed, torque, fuel consumption, and exhaust gas temperatures.
-
Emission Analysis: Use a gas analyzer to measure the concentrations of CO, CO₂, HC, and NOx in the exhaust. A smoke meter is used to measure smoke opacity.
-
Test Cycle: The ISO 8178 standard test cycles are often used for non-road diesel engines to evaluate emissions over a range of steady-state operating conditions (different speeds and loads).
Data Acquisition and Analysis
-
Record all engine performance and emission data at each operating point.
-
Calculate Brake Power (BP), Brake Thermal Efficiency (BTE), and Brake Specific Fuel Consumption (BSFC) using standard formulas.
-
Analyze and compare the performance and emission data of the different fuel blends against a baseline of standard diesel fuel.
Visualizations
Experimental Workflow for Biofuel Additive Evaluation
Caption: Experimental workflow for evaluating biofuel additives.
Logical Relationship of Biofuel Additive Properties to Engine Performance
Caption: Key properties of biofuel additives and their impact on engine performance.
Conclusion
References
A Researcher's Guide to Verifying the Purity of Synthesized Butyl Decanoate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of synthesized Butyl decanoate, a common fatty acid ester. We will explore the experimental protocols and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for purity determination depends on several factors, including the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key aspects of the most common methods for ester analysis.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and a mobile gas phase, followed by mass-based detection and identification. | Quantitative purity (% area), identification of volatile impurities by mass spectrum. | High sensitivity and resolution, excellent for quantifying residual solvents and volatile starting materials.[1] | May require derivatization for non-volatile impurities; thermal degradation of labile compounds is possible.[2] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity, detection of non-volatile impurities. | Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.[3] | May require chromophores for UV detection; resolution might be lower than GC for some volatile compounds.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to elucidate the molecular structure. | Structural confirmation, identification of impurities with unique NMR signals, and quantitative analysis using an internal standard. | Non-destructive, provides detailed structural information, and can quantify components without the need for identical standards. | Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.[4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible purity data. Below are standard protocols for the analysis of this compound using GC-MS, HPLC, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the percentage purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for ester analysis.
Sample Preparation:
-
Prepare a dilute solution of the synthesized this compound in a volatile solvent such as hexane or ethyl acetate.
-
If quantitative analysis is required, an internal standard (e.g., a long-chain alkane) should be added.
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis: The purity of this compound is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram. Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV or Refractive Index (RI) detector.
-
Column: A C18 reversed-phase column is commonly used for the separation of esters.
Sample Preparation:
-
Dissolve a known weight of the this compound sample in a suitable solvent, such as acetonitrile or methanol.
-
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions:
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically employed. For this compound, an isocratic mobile phase of 85:15 (v/v) acetonitrile:water can be effective.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector:
-
UV Detector: Wavelength set to 210 nm for ester carbonyl absorption.
-
RI Detector: Suitable for compounds without a chromophore.
-
Data Analysis: Purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Quantification can be performed using an external standard calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
Objective: To confirm the chemical structure of this compound and assess its purity by identifying and quantifying impurities.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard (e.g., dimethyl sulfone) for quantitative analysis.
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum for further structural confirmation.
Data Analysis:
-
Structural Confirmation: Compare the observed chemical shifts and coupling constants with known values for this compound.
-
Purity Assessment: Integrate the area of a well-resolved signal from this compound and compare it to the integration of signals from the internal standard or known impurities. Common impurities to look for include residual starting materials such as decanoic acid and butanol.
Purity Verification Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent purity verification of this compound, guiding the selection and application of the analytical methods described.
Caption: Purity verification workflow for synthesized this compound.
Comparison with Alternative Esters
While the primary focus of this guide is on this compound, the outlined analytical methodologies are broadly applicable to other fatty acid esters, such as Methyl decanoate and Ethyl decanoate. The choice of ester can be dictated by the desired physical properties (e.g., volatility, boiling point) or its intended application. The purity verification for these alternatives would follow similar principles, with adjustments to the chromatographic conditions to account for differences in volatility and polarity.
| Ester | Typical Synthesis Method | Key Purity Considerations | Recommended Primary Purity Analysis |
| This compound | Acid-catalyzed or enzymatic esterification of decanoic acid and butanol. | Residual butanol, decanoic acid, and potential byproducts. | GC-MS for volatile impurities and overall purity. |
| Methyl decanoate | Acid-catalyzed esterification of decanoic acid and methanol. | Residual methanol (highly volatile), decanoic acid. | GC-MS is highly effective due to the volatility of the ester and potential impurities. |
| Ethyl decanoate | Acid-catalyzed esterification of decanoic acid and ethanol. | Residual ethanol, decanoic acid. | GC-MS for comprehensive purity profiling. |
By employing the rigorous analytical methods detailed in this guide, researchers can confidently ascertain the purity of their synthesized this compound and other related esters, ensuring the integrity and reliability of their scientific investigations.
References
A Comparative Guide to Butyl Decanoate and Methyl Decanoate as Fragrance Components
In the realm of fragrance science, the selection of individual aroma components is a critical step in the development of a final product. Among the vast array of fragrance molecules, esters play a pivotal role in imparting fruity and floral notes. This guide provides a detailed comparison of two such esters, butyl decanoate and methyl decanoate, for researchers, scientists, and drug development professionals. The following sections will delve into their olfactory properties, physicochemical characteristics, stability, and the experimental protocols used for their evaluation.
Olfactory Profile: A Tale of Two Fruity Esters
Both this compound and methyl decanoate belong to the family of fatty acid esters and are characterized by their pleasant, fruity aromas. However, nuances in their scent profiles make them suitable for different applications.
This compound is often described as having a complex fruity odor with waxy undertones. Its scent profile is characterized by notes of apple, pineapple, and apricot.[1] Some sources also describe a whiskey-like nuance.[2] This complexity allows it to be used as a modifier in various fragrance compositions, adding a rich and full-bodied fruitiness.
Methyl decanoate , in contrast, possesses a softer, sweeter, and waxy aroma.[3] Its fragrance is often reminiscent of coconut and fruits, with additional oily, wine-like, and floral notes.[3][4] This profile makes it a versatile ingredient in the formulation of various food flavorings and perfumes where a sweet, coconut-like scent is desired.
Physicochemical Properties: A Quantitative Comparison
The performance of a fragrance component is intrinsically linked to its physical and chemical properties. Volatility, which is influenced by factors such as molecular weight, boiling point, and vapor pressure, determines the diffusion of the scent and its position in the fragrance pyramid (top, middle, or base notes).
| Property | This compound | Methyl Decanoate | Source(s) |
| Molecular Formula | C₁₄H₂₈O₂ | C₁₁H₂₂O₂ | |
| Molecular Weight | 228.37 g/mol | 186.29 g/mol | |
| Appearance | Colorless to almost colorless liquid | Clear colorless liquid | |
| Boiling Point | 274-275 °C @ 760 mmHg | 224 °C @ 760 mmHg | |
| Flash Point | 120 °C (248 °F) | 94.44 °C (202 °F) | |
| Vapor Pressure | 0.005 mmHg @ 25 °C | 0.037 mmHg @ 25 °C | |
| Solubility in Water | 0.3631 mg/L @ 25 °C (estimated) | Insoluble | |
| logP (o/w) | 5.880 (estimated) | 4.42 @ 36 °C |
Volatility: With a lower molecular weight, lower boiling point, and higher vapor pressure, methyl decanoate is the more volatile of the two esters. This suggests that it would contribute more to the top and middle notes of a fragrance, providing an initial burst of scent that dissipates more quickly. In contrast, the lower volatility of this compound makes it more suitable as a middle to base note, contributing to the heart and longevity of the fragrance.
Stability Considerations
The stability of fragrance ingredients is crucial for the shelf-life and performance of the final product. Esters can be susceptible to hydrolysis, a chemical reaction with water that breaks the ester down into its constituent alcohol and carboxylic acid, potentially leading to off-odors. This reaction can be catalyzed by strong acids or bases.
Stability testing is essential to ensure the fragrance integrity over time. Standard stability testing protocols involve:
-
Accelerated Stability Testing: Exposing the fragrance in its final product base to elevated temperatures (e.g., 40-50°C) for a period of weeks to months to simulate long-term aging.
-
Light Exposure Testing: Exposing the product to controlled UV and visible light sources to assess for any light-induced degradation or discoloration.
-
Freeze-Thaw Cycling: Subjecting the product to repeated cycles of freezing and thawing to evaluate its physical stability.
Synthesis of Decanoate Esters
Both this compound and methyl decanoate are commercially synthesized through esterification, a reaction between a carboxylic acid (decanoic acid) and an alcohol (butanol or methanol, respectively). This reaction is typically catalyzed by a strong acid, such as sulfuric acid.
Caption: General synthesis pathway for decanoate esters via acid-catalyzed esterification.
Industrial production focuses on optimizing reaction conditions to maximize yield and purity, often involving the removal of water to drive the equilibrium towards the formation of the ester. Purification is typically achieved through fractional vacuum distillation.
Experimental Protocols
To provide a comprehensive and objective comparison of this compound and methyl decanoate, rigorous experimental protocols are required.
Quantitative Descriptive Analysis (QDA) of Olfactory Profile
This method utilizes a trained sensory panel to quantify the intensity of different aroma descriptors.
Objective: To quantitatively characterize and compare the odor profiles of this compound and methyl decanoate.
Materials:
-
This compound (high purity)
-
Methyl decanoate (high purity)
-
Odorless solvent (e.g., diethyl phthalate or ethanol)
-
Glass sniffing jars with lids
-
Pipettes
-
Aroma standards for panel training (e.g., pure compounds representing fruity, waxy, sweet, etc.)
-
Data collection software
Procedure:
-
Panelist Selection and Training:
-
Select 10-12 individuals based on their sensory acuity and ability to describe scents.
-
Train the panel over several sessions to recognize and rate the intensity of a consensus-based lexicon of aroma descriptors relevant to the samples (e.g., fruity, apple, pineapple, coconut, waxy, sweet, oily, floral).
-
-
Sample Preparation:
-
Prepare solutions of this compound and methyl decanoate at a standardized concentration (e.g., 1% in the chosen solvent) in sniffing jars.
-
Code the samples with random three-digit numbers to blind the panelists.
-
-
Evaluation:
-
Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).
-
Each panelist sniffs each sample and rates the intensity of each descriptor on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
-
A randomized presentation order should be used for each panelist.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences in the intensity of each descriptor between the two esters.
-
Visualize the results using spider web diagrams for a clear comparison of the sensory profiles.
-
References
Safety Operating Guide
Personal protective equipment for handling Butyl decanoate
Essential Safety and Handling Guide for Butyl Decanoate
This guide provides immediate safety, handling, and disposal protocols for this compound, tailored for research and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in risk assessments and experimental planning.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₈O₂ | [1] |
| Molecular Weight | 228.37 g/mol | [1] |
| Density | 0.86 g/mL at 20°C | |
| Boiling Point | 274-275°C | [2] |
| Melting Point | -78°C | [3] |
| Flash Point | 120°C (248°F) | |
| Vapor Pressure | 0.005 mmHg at 25°C |
Operational Plan: Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures with a risk of generating aerosols or vapors, use a chemical fume hood.
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and lighting equipment.
-
Static Discharge: Take precautionary measures against static discharge. Ensure proper grounding and bonding of containers and receiving equipment.
Required Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes. |
| Hand Protection | Butyl rubber gloves are recommended for handling esters. | Prevents skin contact. Repeated exposure may cause skin dryness or cracking. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact. |
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Confirm that safety equipment, such as an eyewash station and safety shower, is accessible.
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Dispensing: When transferring this compound, use only non-sparking tools. Pour slowly to minimize splashing and vapor generation. Keep the container tightly closed when not in use.
-
Post-Handling: After use, wipe down the work surface with an appropriate cleaning agent.
-
Doffing PPE: Remove gloves and wash hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a designated, labeled, and sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and associated waste is mandatory to prevent environmental contamination.
Waste Segregation and Collection
-
Identify Waste: All unused this compound and materials contaminated with it (e.g., gloves, absorbent pads, containers) must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect: Place all waste into a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound".
-
Store: Keep the waste container securely closed and store it in a designated, well-ventilated satellite accumulation area, away from ignition sources.
Arranging for Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for pickup.
-
Documentation: Provide an accurate description of the waste's chemical composition. Maintain a detailed log of the hazardous waste generated, including the amount and date, for regulatory compliance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
